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Foundational

An In-depth Technical Guide to 2-(1-Oxophthalazin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 2-(1-oxophthalazin-2-yl)acetic acid, a key heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1-oxophthalazin-2-yl)acetic acid, a key heterocyclic compound. We will delve into its chemical structure, physicochemical properties, synthesis, spectral characterization, and its emerging role in medicinal chemistry. This document is designed to be a practical resource for professionals in drug discovery and development, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4] Its unique arrangement of a bicyclic aromatic system with a lactam function imparts favorable pharmacokinetic and pharmacodynamic properties. Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. 2-(1-Oxophthalazin-2-yl)acetic acid serves as a crucial intermediate in the synthesis of more complex molecules within this class, making a thorough understanding of its properties essential for the design of novel therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental characteristics of 2-(1-oxophthalazin-2-yl)acetic acid is paramount for its effective utilization in research and development.

Chemical Structure and Nomenclature
  • IUPAC Name: 2-(1-oxophthalazin-2-yl)acetic acid[5]

  • CAS Number: 90689-39-7[5]

  • Molecular Formula: C₁₀H₈N₂O₃[5]

  • Molecular Weight: 204.19 g/mol

  • Canonical SMILES: C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)O[5]

  • InChI Key: GXRUGARSVAZFHT-UHFFFAOYSA-N[5]

Physicochemical Data

A comprehensive profile of the physicochemical properties of 2-(1-oxophthalazin-2-yl)acetic acid is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Melting Point 204-206 °C[6]
Boiling Point 445.7±47.0 °C (Predicted)[7]
Solubility Water: 27.8 µg/mL (at pH 7.4)[5]
LogP -0.81[2]

Note: The limited aqueous solubility at neutral pH is a key consideration for biological assays and formulation development. The compound's acidic nature suggests that its solubility will increase at higher pH values.

Synthesis of 2-(1-Oxophthalazin-2-yl)acetic acid

The synthesis of 2-(1-oxophthalazin-2-yl)acetic acid is typically achieved through a two-step process starting from the commercially available phthalazin-1(2H)-one. This synthetic route is reliable and scalable, making it suitable for laboratory and potential pilot-scale production.

Synthetic Workflow

The synthesis involves an initial N-alkylation of phthalazin-1(2H)-one with an ethyl haloacetate, followed by saponification of the resulting ester to yield the desired carboxylic acid.

Synthesis_Workflow Start Phthalazin-1(2H)-one Intermediate Ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate Start->Intermediate N-Alkylation Final_Product 2-(1-Oxophthalazin-2-yl)acetic acid Intermediate->Final_Product Saponification Reagent1 Ethyl chloroacetate, K₂CO₃, Acetone Reagent1->Start Reagent2 10% aq. NaOH, EtOH, then HCl Reagent2->Intermediate

Caption: Synthetic pathway for 2-(1-oxophthalazin-2-yl)acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate [1]

  • To a solution of phthalazin-1(2H)-one (10 mmol) in dry acetone, add anhydrous potassium carbonate (20 mmol) and ethyl chloroacetate (12 mmol).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate as a solid.

Step 2: Synthesis of 2-(1-Oxophthalazin-2-yl)acetic acid [6]

  • Dissolve the ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate (10 mmol) in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (20 mL per 1 g of ester).

  • Reflux the mixture for 3 hours.

  • After cooling, acidify the alkaline solution with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ether).

  • Evaporate the organic solvent to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 2-(1-oxophthalazin-2-yl)acetic acid as yellow crystals.

Spectral Characterization

Thorough spectral analysis is essential for the unambiguous identification and quality control of 2-(1-oxophthalazin-2-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalazinone ring system, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The aromatic region will likely display a complex multiplet pattern due to the coupling of the four adjacent protons.

¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides key information about the carbon skeleton. The spectrum for a related derivative, methyl-2-(2-(1-oxophthalazin-2(1H)-yl)acetamido)-4-(methylthio) butanoate, showed the C-1 (carbonyl of the phthalazinone) at δ 158.64 ppm and the C-4 at δ 137.92 ppm. The carbonyl of the acetic acid moiety is expected to resonate at a lower field, typically around 170 ppm.[1]

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • ~3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1725-1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1660 cm⁻¹: C=O stretching of the lactam in the phthalazinone ring.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. A GC-MS spectrum is available on PubChem, which can be used for identification purposes.[5] The molecular ion peak [M]⁺ is expected at m/z 204.

Biological Activity and Therapeutic Potential

While 2-(1-oxophthalazin-2-yl)acetic acid itself has not been extensively studied for its intrinsic biological activity, it serves as a critical building block for the synthesis of derivatives with significant therapeutic potential.

Precursor for Antitumor Agents

Recent research has demonstrated the use of 2-(1-oxophthalazin-2-yl)acetic acid in the synthesis of chiral α-amino acid derivatives.[1][2] These synthesized compounds have been evaluated for their antitumor activity against cell lines such as the Caucasian breast adenocarcinoma MCF7 cell line.[1] This highlights the importance of 2-(1-oxophthalazin-2-yl)acetic acid as a scaffold for the development of novel anticancer agents.

Aldose Reductase Inhibition

Derivatives of oxophthalazineacetic acid have been investigated as potent aldose reductase inhibitors.[4] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. While direct studies on 2-(1-oxophthalazin-2-yl)acetic acid are limited in this context, its structural similarity to other active compounds suggests that it could be a valuable starting point for the design of new aldose reductase inhibitors.

Analytical Methodologies

Reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic analysis of 2-(1-oxophthalazin-2-yl)acetic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be the standard approach for the analysis of 2-(1-oxophthalazin-2-yl)acetic acid. A typical method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.

Method development would require optimization of the gradient, flow rate, and injection volume to achieve adequate separation and sensitivity.

Gas Chromatography (GC)

For GC analysis, derivatization of the carboxylic acid group would likely be necessary to improve volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or alkyl halides). The resulting ester can then be analyzed by GC with a flame ionization detector (FID) or a mass spectrometer (MS).

Conclusion and Future Directions

2-(1-Oxophthalazin-2-yl)acetic acid is a versatile and valuable heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and the established biological activities of its derivatives make it an attractive scaffold for medicinal chemists. Future research should focus on a more in-depth evaluation of the intrinsic biological properties of the parent acid, as well as the continued exploration of its utility in the synthesis of novel therapeutic agents. The development and validation of robust analytical methods will be critical to support these endeavors. This guide serves as a foundational resource to facilitate and inspire further investigation into this promising chemical entity.

References

  • PubChem. (1-Oxo-2(1H)-phthalazinyl)acetic acid. Available from: [Link]

  • Synthesis of chiral N-(2-(1-oxophthalazin-2(1H)-yl) ethanoyl)- α-amino acid derivatives as antitumor agents. Available from: [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. Available from: [Link]

  • Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives - PubMed. Available from: [Link]

  • Synthesis of Chiral N-(2-(1-Oxophthalazin-2(1H)-yl)ethanoyl)-α-amino Acid Derivatives as Antitumor Agents | Request PDF. Available from: [Link]

  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: 1-Phthalazineacetic Acid Scaffolds

The following technical guide provides an in-depth analysis of 1-Phthalazineacetic acid scaffolds, specifically focusing on the 3,4-dihydro-4-oxo-1-phthalazineacetic acid derivative, which is the relevant pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Phthalazineacetic acid scaffolds, specifically focusing on the 3,4-dihydro-4-oxo-1-phthalazineacetic acid derivative, which is the relevant pharmacophore in drug development (e.g., for Aldose Reductase Inhibitors like Zopolrestat).

Important Editorial Note on CAS 29919-25-3: Database verification indicates a critical discrepancy in the user-provided CAS number. CAS 29919-25-3 is assigned to Mycoticin A (a polyene macrolide antibiotic) in major chemical registries (e.g., ChemicalBook, ChemNet). The chemical entity 1-Phthalazineacetic acid (specifically the 4-oxo derivative used in synthesis) corresponds to CAS 25947-11-9 (acid) or 25947-13-1 (ethyl ester). This guide addresses the chemistry and application of the 1-Phthalazineacetic acid moiety as requested by the topic name, while noting this registry conflict.

Synthesis, Characterization, and Pharmaceutical Applications

Part 1: Executive Summary & Chemical Identity

1-Phthalazineacetic acid derivatives represent a critical class of nitrogen-containing heterocycles utilized primarily as intermediates in the synthesis of Aldose Reductase Inhibitors (ARIs) and vasorelaxants. The core structure features a phthalazine ring (a diazanaphthalene) substituted at the C1 position with an acetic acid moiety. In practical pharmaceutical synthesis, this compound predominantly exists as 3,4-dihydro-4-oxo-1-phthalazineacetic acid , a stable tautomer serving as the scaffold for drugs like Zopolrestat .

Chemical Profile (Target Scaffold)
PropertyDetail
Chemical Name (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Relevant CAS 25947-11-9 (Acid); 25947-13-1 (Ethyl Ester)
User-Cited CAS 29919-25-3 (Identified as Mycoticin A; likely erroneous citation)
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in alkaline solutions
Melting Point 200–205 °C (decomposition dependent on purity)
Part 2: Synthetic Pathways & Mechanism

The synthesis of 1-Phthalazineacetic acid relies on the construction of the phthalazine core from phthalic anhydride. The most robust industrial route involves the Gabriel modification , utilizing phthalic anhydride and acetic anhydride to form a phthalylacetic acid intermediate, followed by ring expansion with hydrazine.

Mechanism of Action (Synthesis)[1][2][3][4]
  • Perkin-Type Condensation: Phthalic anhydride reacts with acetic anhydride in the presence of potassium acetate. This is not a standard Perkin reaction but a condensation yielding Phthalylacetic acid (3-carboxymethylidenephthalide).

  • Hydrazinolysis & Cyclization: The phthalylacetic acid intermediate undergoes nucleophilic attack by hydrazine hydrate. The hydrazine attacks the lactone carbonyl and the exocyclic double bond, leading to ring opening and immediate re-closure to form the six-membered pyridazine ring of the phthalazine system.

Visualization: Synthetic Pathway

SynthesisPathway PhthalicAnhydride Phthalic Anhydride (Starting Material) PhthalylaceticAcid Phthalylacetic Acid (Intermediate) PhthalicAnhydride->PhthalylaceticAcid Condensation (100-110°C) AceticAnhydride Acetic Anhydride + KOAc AceticAnhydride->PhthalylaceticAcid PhthalazineProduct 1-Phthalazineacetic Acid (4-oxo derivative) PhthalylaceticAcid->PhthalazineProduct Cyclization (Reflux) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->PhthalazineProduct

Caption: Figure 1. Two-step synthesis of 3,4-dihydro-4-oxo-1-phthalazineacetic acid from phthalic anhydride.

Part 3: Experimental Protocols

The following protocols are standardized for research-grade synthesis. All procedures must be performed in a fume hood due to the use of hydrazine (carcinogen/toxic) and acetic anhydride (lachrymator).

Protocol A: Synthesis of Phthalylacetic Acid (Intermediate)
  • Reagents: Phthalic anhydride (1.0 eq), Acetic anhydride (excess, solvent), Potassium acetate (0.1 eq).

  • Procedure:

    • Mix phthalic anhydride and potassium acetate in acetic anhydride.

    • Heat the mixture to 140–150°C for 2–4 hours. Monitor by TLC for disappearance of phthalic anhydride.

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water to precipitate the crude phthalylacetic acid.

    • Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • IR: Characteristic lactone carbonyl stretch (~1780 cm⁻¹) and exocyclic double bond.

Protocol B: Cyclization to 1-Phthalazineacetic Acid
  • Reagents: Phthalylacetic acid (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (solvent).

  • Procedure:

    • Suspend phthalylacetic acid in ethanol (10 mL/g).

    • Add hydrazine hydrate dropwise at room temperature (exothermic reaction).

    • Heat the mixture to reflux (78°C) for 3–5 hours. The suspension will typically dissolve and then reprecipitate the product.

    • Cool to 0°C.

    • Filter the white crystalline solid.[3]

    • Purification: Dissolve in 10% Na₂CO₃ (aq), filter insoluble impurities, and re-precipitate by acidifying with HCl to pH 2–3.

  • Yield: Typically 70–85%.

Part 4: Pharmaceutical Applications

The 1-phthalazineacetic acid scaffold is the structural core of Zopolrestat (CAS 110703-94-1), a potent Aldose Reductase Inhibitor (ARI) developed for treating diabetic complications (neuropathy, retinopathy).[5]

Structure-Activity Relationship (SAR)[6]
  • Acidic Head Group: The carboxylic acid at C1 is essential for binding to the active site of the aldose reductase enzyme (anion binding pocket).

  • Phthalazinone Core: Provides the rigid hydrophobic scaffold.

  • N3-Substitution: In Zopolrestat, the N3 position is substituted with a (benzothiazolyl)methyl group. This side chain extends into the hydrophobic specificity pocket of the enzyme.

Visualization: Zopolrestat Connectivity

ZopolrestatStructure PhthalazineCore Phthalazinone Core (Hydrophobic Scaffold) AceticAcid Acetic Acid Group (C1) (Hydrophilic/Binding) PhthalazineCore->AceticAcid Position 1 Linker Methylene Linker (N3) PhthalazineCore->Linker Position 3 (N) Benzothiazole Benzothiazole Moiety (Specificity Pocket) Linker->Benzothiazole Trifluoromethyl CF3 Group (Lipophilicity) Benzothiazole->Trifluoromethyl

Caption: Figure 2. Structural decomposition of Zopolrestat showing the 1-phthalazineacetic acid core.

Part 5: Analytical Characterization

To validate the identity of the synthesized 1-phthalazineacetic acid (CAS 25947-11-9), comparison with the following spectral data is required.

MethodCharacteristic Signals
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, COOH); δ 12.2 (s, 1H, NH - if N3 is unsubstituted); δ 7.8–8.3 (m, 4H, Ar-H); δ 3.9 (s, 2H, CH₂-COOH).
FT-IR 3200–2500 cm⁻¹ (O-H stretch, carboxylic); 1680 cm⁻¹ (C=O, amide); 1710 cm⁻¹ (C=O, acid).
HPLC Column: C18 Reverse Phase; Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient; Detection: UV 254 nm.
Mass Spec (ESI) [M+H]⁺ = 205.06 ; [M-H]⁻ = 203.05 .
Part 6: References
  • Mylari, B. L., et al. (1991). "Potent, orally active aldose reductase inhibitors related to zopolrestat."[7] Journal of Medicinal Chemistry, 34(1), 108-122.

  • Foldeak, S. (1970). "Synthesis of 1-Phthalazineacetic acid derivatives." Chemical Abstracts, 72, 100650.

  • PubChem Database. (2024). "Compound Summary: 1-Phthalazineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester."

  • ChemicalBook. (2024). "CAS 29919-25-3 Data (Mycoticin A verification)."

  • El-Gendy, Z., et al. (2002). "Synthesis and antimicrobial activity of some new phthalazine derivatives." Farmaco, 57(11), 919-925.

Sources

Foundational

Molecular weight and formula of 1-Phthalazineacetic acid

The following technical guide provides an in-depth analysis of 1-Phthalazineacetic acid , specifically focusing on its dominant tautomeric form, 3,4-dihydro-4-oxo-1-phthalazineacetic acid (CAS 25947-11-9). This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Phthalazineacetic acid , specifically focusing on its dominant tautomeric form, 3,4-dihydro-4-oxo-1-phthalazineacetic acid (CAS 25947-11-9). This scaffold is a critical intermediate in the development of Aldose Reductase Inhibitors (ARIs) and other bioactive heterocyclic compounds.

Structural Identity, Synthetic Pathways, and Pharmacological Applications[1]

Part 1: Chemical Identity & Physicochemical Profiling

The term "1-Phthalazineacetic acid" colloquially refers to the stable lactam tautomer, formally named 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid . In solution and solid state, the fully aromatic phthalazine structure is less stable than the phthalazinone (lactam) form.

Core Identifiers
PropertyData
Common Name 1-Phthalazineacetic acid (Lactam form)
IUPAC Name 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
CAS Registry Number 25947-11-9 (Acid)
Related CAS 25947-13-1 (Ethyl ester); 25947-14-2 (Methyl ester)
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance White to off-white crystalline solid
Melting Point ~207–210 °C (dec.)[1]
Solubility Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water/ethanol.
Structural Topology

The molecule consists of a phthalazine ring system (benzene fused to pyridazine) with a carbonyl group at position 4 and an acetic acid moiety at position 1.

ChemicalStructure cluster_ring Phthalazinone Core C1 C-1 N2 N-2 (Unsubstituted) AceticAcid Acetic Acid (-CH2COOH) C1->AceticAcid Attached at C-1 N3 N-3 (Amide NH) C4 C-4 (Carbonyl) C4->N3 Benzene Benzene Ring Benzene->C1 Benzene->C4

Figure 1: Topological connectivity of the 3,4-dihydro-4-oxo-1-phthalazineacetic acid scaffold.

Part 2: Synthetic Pathways & Structural Validation

The synthesis of 1-phthalazineacetic acid is non-trivial due to the need to establish the C-C bond at the 1-position of the phthalazine ring. The most robust industrial route involves the rearrangement of phthalylacetic acid .

The Phthalylacetic Acid Rearrangement Protocol

This method utilizes the high reactivity of phthalic anhydride and the "ring-switching" capability of hydrazine.

Step 1: Perkin-Type Condensation Phthalic anhydride reacts with acetic anhydride and potassium acetate to form Phthalylacetic acid (also known as (3-oxo-1(3H)-isobenzofuranylidene)acetic acid). This intermediate contains an exocyclic double bond.

Step 2: Hydrazinolysis & Ring Expansion Treatment of phthalylacetic acid with hydrazine hydrate effects a nucleophilic attack on the lactone carbonyl and the exocyclic double bond, leading to ring opening and re-closure to the 6-membered pyridazine ring (phthalazinone).

Synthesis Start Phthalic Anhydride (C8H4O3) Intermediate Phthalylacetic Acid (Isobenzofuran derivative) Start->Intermediate Perkin Condensation Reagent1 Acetic Anhydride / KOAc 140°C Product 1-Phthalazineacetic Acid (C10H8N2O3) Intermediate->Product Ring Expansion (Rearrangement) Reagent2 Hydrazine Hydrate (N2H4·H2O) Ethanol, Reflux

Figure 2: Synthetic workflow from Phthalic Anhydride to 1-Phthalazineacetic Acid.

Protocol Details (Bench Scale)
  • Precursor Synthesis: Reflux phthalic anhydride (1 eq) with acetic anhydride (2.5 eq) and fused potassium acetate (0.1 eq) for 2-3 hours. Pour into water to precipitate phthalylacetic acid. Recrystallize from ethanol.

  • Ring Expansion: Dissolve phthalylacetic acid (10 mmol) in ethanol (30 mL). Add hydrazine hydrate (12 mmol) dropwise.

  • Reaction: Reflux for 2 hours. The solution typically turns yellow, then precipitates the white product upon cooling.

  • Purification: Acidify the reaction mixture with dilute HCl to ensure the carboxylic acid is protonated (if using excess hydrazine). Filter, wash with cold water, and recrystallize from acetic acid or ethanol/water.

Part 3: Pharmacological Relevance & Drug Development

The 1-phthalazineacetic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Aldose Reductase Inhibitors (ARIs) used in treating diabetic complications (neuropathy, retinopathy).

Mechanism of Action: Aldose Reductase Inhibition

In the polyol pathway, Aldose Reductase (AR) converts glucose to sorbitol. Accumulation of sorbitol leads to osmotic stress in tissues. Phthalazineacetic acid derivatives inhibit AR by mimicking the transition state of the enzyme-substrate complex.

  • Key Drug: Zopolrestat (Pfizer).

  • Key Drug: Ponalrestat (ICI).

Structural Activity Relationship (SAR)

To convert the basic scaffold (CAS 25947-11-9) into a potent drug like Zopolrestat, specific modifications are required:

  • N-3 Substitution: The nitrogen at position 3 is alkylated with a lipophilic aromatic group (e.g., benzothiazole in Zopolrestat). This group fits into the hydrophobic specificity pocket of the enzyme.

  • Acid Head Group: The acetic acid side chain at C-1 is essential for hydrogen bonding with the catalytic residues (Tyr48, His110, Trp111) in the active site.

DrugDev Scaffold 1-Phthalazineacetic Acid (Scaffold) Mod1 N-3 Alkylation (Lipophilic Group) Scaffold->Mod1 Mod2 Side Chain Optimization Scaffold->Mod2 Drug Zopolrestat / Ponalrestat (High Potency ARI) Mod1->Drug Mod2->Drug Target Inhibition of Aldose Reductase Drug->Target IC50 < 10 nM

Figure 3: Derivatization logic from the parent acid to potent Aldose Reductase Inhibitors.

Part 4: Analytical Validation Protocols

To ensure the integrity of the synthesized 1-phthalazineacetic acid, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) in DMSO-d₆
  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). (Broad, may exchange).

  • δ 11.8 ppm (s, 1H): Lactam proton (N-NH -C=O).

  • δ 7.8 – 8.3 ppm (m, 4H): Aromatic protons of the phthalazine ring.

  • δ 3.9 ppm (s, 2H): Methylene protons of the acetic acid group (-CH₂ -COOH).

    • Note: The shift of the methylene group is diagnostic. If it appears as a quartet, esterification has occurred (check for ethyl group signals).

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): 205.19 m/z.

  • Negative Mode (M-H): 203.17 m/z.

  • Fragmentation: Loss of CO₂ (44 Da) from the acid group is a common fragmentation pathway, leading to a peak at m/z ~161 (methylphthalazinone species).

Infrared Spectroscopy (FT-IR)
  • 3200–2500 cm⁻¹: Broad O-H stretch (carboxylic acid).

  • 1710–1730 cm⁻¹: C=O stretch (carboxylic acid).

  • 1650–1680 cm⁻¹: C=O stretch (lactam/amide). Strong band, characteristic of the phthalazinone core.

References

  • PubChem Compound Summary. (2025). 3,4-dihydro-4-oxo-1-phthalazineacetic acid (CID 977525). National Center for Biotechnology Information. [Link]

  • Mylari, B. L., et al. (1991). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. Journal of Medicinal Chemistry, 34(1), 108–122. [Link]

  • U.S. Patent 4,939,140. (1990). Phthalazineacetic acid derivatives as aldose reductase inhibitors.[2][3] Pfizer Inc.

  • Foldeak, S. (1970). Synthesis of phthalazine derivatives.[3][4][5][6][7][8][9] Chemical Abstracts, 73, 77173y. (Foundational synthesis of phthalylacetic acid rearrangement).

Sources

Exploratory

Foreword: From Bench to Bedside - The Thermodynamic Imperative

An In-Depth Technical Guide to the Thermodynamic Properties of Phthalazine Derivatives As a Senior Application Scientist, I've witnessed countless promising drug candidates falter not from a lack of potency, but from a f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Phthalazine Derivatives

As a Senior Application Scientist, I've witnessed countless promising drug candidates falter not from a lack of potency, but from a failure to understand their fundamental physical and chemical behaviors. The journey of a molecule from a laboratory curiosity to a life-saving therapeutic is paved with thermodynamic considerations. For phthalazine derivatives—a scaffold of immense pharmacological interest—this understanding is paramount.[1][2] These compounds are not merely static structures; they are dynamic entities whose stability, solubility, and ability to interact with biological targets are governed by the subtle interplay of enthalpy and entropy. This guide is structured not as a rigid textbook chapter, but as a narrative journey. We will begin with the core thermodynamic principles, move to their practical measurement and computational prediction, and culminate in the synthesis of this knowledge to understand how chemical structure dictates therapeutic potential. This is a guide for the practicing researcher, designed to be a trusted companion in the complex but rewarding field of drug development.

The Foundational Energetics of the Phthalazine Scaffold

Before we can appreciate the complex thermodynamics of drug-target interactions, we must first understand the inherent properties of the phthalazine molecule itself. These properties dictate its behavior in the solid state, in solution, and ultimately, at the active site of a protein.

Phase Behavior: Stability in the Solid State

The solid-state characteristics of a drug candidate are critical for its formulation, stability, and manufacturability. Key parameters include the melting point, enthalpy of fusion (ΔH_fus), and enthalpy of sublimation (ΔH_sub).

  • Melting Point and Enthalpy of Fusion (ΔH_fus): The melting point provides a quick assessment of purity and lattice energy. The parent phthalazine is a pale yellow solid with a melting point of 90-91°C.[3] ΔH_fus quantifies the energy required to break the crystal lattice, transitioning the molecule from a solid to a liquid.

  • Enthalpy of Sublimation (ΔH_sub) and Vaporization (ΔH_vap): These parameters are crucial for understanding intermolecular forces. Sublimation enthalpy, in particular, represents the energy needed to transition a molecule directly from the solid to the gas phase, reflecting the total intermolecular forces in the crystal. Studies have investigated the sublimation and vaporization enthalpies of phthalazine and related heterocycles, often employing techniques like correlation gas chromatography and transpiration.[4][5] The crystal structure of phthalazine has been examined to understand if forces like π-π stacking contribute significantly to its lattice energy, which in turn influences its sublimation enthalpy.[4]

Table 1: Selected Physical Properties of Phthalazine

PropertyValueSource
Molecular Formula C₈H₆N₂[3]
Molar Mass 130.150 g·mol⁻¹[3]
Appearance Pale yellow needles[3]
Melting Point 90 to 91 °C[3]
Boiling Point 315 to 317 °C (decomposition)[3]
pKa 3.39[3]
Solubility and Solvation: The Gateway to Bioavailability

A drug must dissolve to be absorbed. The solubility of phthalazine derivatives is a complex function of their structure and the surrounding environment.

  • Solvent Dependency: Phthalazine itself is sparingly soluble in water but demonstrates significantly better solubility in organic solvents like methanol, ethanol, and chloroform.[6][7] This is a common trait for aromatic heterocyclic compounds.

  • Influence of pH: The two nitrogen atoms in the phthalazine ring are basic, with a pKa of 3.39 for the parent molecule.[3][8] This means that in acidic environments (pH < 3.39), the molecule can become protonated, increasing its polarity and aqueous solubility.[6] This pH sensitivity is a critical factor in drug formulation and absorption in the gastrointestinal tract.

  • Temperature Effects: As with most solids, the solubility of phthalazine in organic solvents generally increases with temperature, indicating an endothermic dissolution process.[6]

The Thermodynamics of Biological Recognition

The ultimate goal for many phthalazine derivatives is to bind with high affinity and specificity to a biological target, such as an enzyme or receptor.[9][10] Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamic parameters of this binding event, providing a complete thermodynamic profile from a single experiment.

The key equation governing this process is: ΔG = ΔH - TΔS = -RTln(K_b)

Where:

  • ΔG (Gibbs Free Energy): The overall energy change of binding. A more negative value indicates a stronger, more favorable interaction.

  • ΔH (Enthalpy Change): The heat released or absorbed upon binding. It reflects the energy changes from the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals forces).

  • ΔS (Entropy Change): The change in the system's disorder. This is heavily influenced by the displacement of water molecules from the binding site (the hydrophobic effect) and changes in the conformational flexibility of the protein and ligand.

  • K_b (Binding Constant): The equilibrium constant for the binding reaction, directly related to affinity.

Understanding whether a binding event is enthalpy-driven (dominated by strong, direct interactions) or entropy-driven (often dominated by the hydrophobic effect) provides invaluable insight for rational drug design and lead optimization.[11][12] For example, many phthalazine-based kinase inhibitors, such as those targeting VEGFR-2, rely on specific hydrogen bonds with key amino acid residues like Glu885 and Asp1046, which would manifest as a significant favorable enthalpy change (negative ΔH).[10]

Table 2: Biological Activity and Binding Data for Exemplary Phthalazine Derivatives

CompoundTargetActivity MetricValueBinding Energy (Computational)Source
Compound 12b VEGFR2IC₅₀17.8 µM-10.66 kcal/mol[9][13]
Compound 9c HCT-116 cellsIC₅₀1.58 µMN/A[9]
Compound 13c HCT-116 cellsIC₅₀0.64 µMN/A[9]
Compound 2g VEGFR-2IC₅₀0.148 µMN/A[10]
Compound 4a VEGFR-2IC₅₀0.196 µMN/A[10]

Experimental Protocols for Thermodynamic Characterization

Trustworthy data is the bedrock of scientific integrity. The following protocols are presented as self-validating systems, outlining not just the steps, but the scientific reasoning behind them.

Workflow for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of K_b, ΔH, and stoichiometry (n). From these, ΔG and ΔS can be calculated.

ITC_Workflow

Step-by-Step ITC Protocol:

  • Preparation (The Causality of Buffer Matching):

    • Protein Preparation: Dialyze the purified target protein extensively against the final experimental buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Causality: Mismatches in buffer components between the protein in the cell and the ligand in the syringe will generate heats of dilution, obscuring the true binding signal. This is the most common source of error in ITC experiments.

    • Ligand Preparation: Dissolve the phthalazine derivative in the exact same buffer used for the final dialysis step. If DMSO is required to solubilize the compound, ensure the identical concentration of DMSO is present in the protein solution to cancel out its heat of dilution.

    • Concentration Determination: Accurately determine the concentrations of both protein and ligand solutions. Protein concentration is often determined by UV-Vis absorbance at 280 nm or a BCA assay. Ligand concentration is determined by weight and purity. Causality: The accuracy of the derived stoichiometry (n) and binding constant (K_b) is directly dependent on the accuracy of the input concentrations.

  • Experimental Setup:

    • Loading: Load the protein solution (the "macromolecule") into the sample cell and the phthalazine derivative solution (the "ligand") into the injection syringe. A typical protein concentration is 10-50 µM, and the ligand concentration should be 10-20 times higher to ensure saturation is reached.

    • Equilibration: Allow the system to equilibrate thermally at the desired temperature (e.g., 25°C).

    • Titration: Perform a series of small, timed injections (e.g., 2-5 µL) of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change per injection.

  • Data Analysis:

    • Integration: Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.

    • Control Subtraction: Subtract the heat of dilution, determined from a separate experiment where the ligand is injected into the buffer alone.

    • Model Fitting: Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a single-site binding model) using the analysis software. The fitting process yields the binding affinity (K_b), stoichiometry (n), and enthalpy of binding (ΔH). ΔG and TΔS are then calculated automatically.

Protocol for Fluorescence Quenching Assay

This spectroscopic technique can determine the binding constant by monitoring the quenching of intrinsic protein fluorescence (usually from tryptophan residues) upon ligand binding.[11][14]

Step-by-Step Protocol:

  • Instrument Setup: Set the fluorescence spectrophotometer to excite at ~280-295 nm and scan the emission spectrum from ~300 to 400 nm.

  • Sample Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a fixed concentration (e.g., 1-5 µM). Prepare a concentrated stock solution of the phthalazine derivative.

  • Titration: Record the fluorescence spectrum of the protein alone. Then, make sequential small additions of the phthalazine derivative stock solution to the protein solution, allowing it to equilibrate for 2-5 minutes after each addition. Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the quenching data using the Stern-Volmer equation to understand the quenching mechanism (static or dynamic).

    • Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a binding equation (e.g., the Hill equation) to determine the binding constant (K_b).

Computational Chemistry: Predicting Thermodynamic Landscapes

Experimental methods are resource-intensive. Computational approaches like Density Functional Theory (DFT) and molecular docking provide a powerful, cost-effective way to predict thermodynamic properties and prioritize candidates for synthesis.[15]

Computational_Workflow

  • Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure of phthalazine derivatives.[16] By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's reactivity, stability, and potential for antioxidant activity.[15] This information is foundational to understanding its intrinsic thermodynamic properties.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] The output is a "binding energy" or "docking score," an estimate of the Gibbs free energy of binding (ΔG). For instance, a novel phthalazine derivative designed as a VEGFR2 inhibitor was shown computationally to have a binding energy of -10.66 kcal/mol, indicating a strong predicted affinity.[9][13] This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing those with the most favorable predicted thermodynamics for synthesis and experimental testing.

Conclusion: A Unified View of Structure, Thermodynamics, and Function

The therapeutic efficacy of a phthalazine derivative is not an emergent property but a direct consequence of its structure, which dictates its thermodynamic profile.

Final_Diagram

Adding a polar group (Structural Feature) can increase aqueous solubility (Thermodynamic Property), which in turn improves bioavailability (Biological Outcome). Incorporating a hydrogen-bond donor/acceptor at a strategic position can dramatically improve binding enthalpy and affinity, leading to higher potency. By leveraging the experimental and computational tools described in this guide, researchers can move beyond serendipity and toward the rational design of phthalazine derivatives, intelligently tuning their thermodynamic properties to create safer, more effective medicines.

References

  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2010). Vaporization, Sublimation Enthalpy, and Crystal Structures of Imidazo[1,2-a]pyrazine and Phthalazine. Journal of Chemical & Engineering Data. [Link]

  • Solubility of Things. (n.d.). Phthalazine. [Link]

  • Yıldırım, A., Avcı, D., & Atalay, Y. (2016). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Journal of Chemical Sciences. [Link]

  • Figshare. (2010). Collection - Vaporization, Sublimation Enthalpy, and Crystal Structures of Imidazo[1,2‑a]pyrazine and Phthalazine - Journal of Chemical & Engineering Data. [Link]

  • Skołucka, N., et al. (2022). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences. [Link]

  • El Sayed, D., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]

  • El-Naggar, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Scientific Reports. [Link]

  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society. [Link]

  • El Sayed, D., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]

  • Caproşu, M., et al. (1989). [Synthesis and physicochemical and biological characteristics of phthalazine derivatives]. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi. [Link]

  • National Center for Biotechnology Information. (n.d.). Phthalazine. PubChem Compound Database. [Link]

  • ResearchGate. (2023). (PDF) Phthalazine Hydrazone Derivatives as Potent Antioxidants: DFT Studies and Molecular Docking Analysis. [Link]

  • Yuan, Y., et al. (2014). The binding affinity of phthalate plasticizers-protein revealed by spectroscopic techniques and molecular modeling. Food and Chemical Toxicology. [Link]

  • El-Faham, A., et al. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Scientific Reports. [Link]

  • Jubilant Pharma. (n.d.). SPECIFICATIONS Phthalazine CAS No. 253-52-1. [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica. [Link]

  • Wikipedia. (n.d.). Phthalazine. [Link]

  • Ghaedi, M., et al. (2012). Thermodynamic and spectroscopic study on the binding of interaction anionic phthalocyanine with calf thymus DNA. Journal of Solution Chemistry. [Link]

  • Gomha, S. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

  • Gomha, S. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Semantic Scholar. [Link]

  • Kumar, R., & Asati, V. (2016). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hafez, H. N., et al. (2013). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Chemical and Process Engineering Research. [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. [Link]

  • El Sayed, D., et al. (2024). (PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. ResearchGate. [Link]

  • West, G. M., et al. (2019). Thermodynamic analysis of protein-ligand binding interactions in complex biological mixtures using the stability of proteins from rates of oxidation. Nature Protocols. [Link]

  • Taylor & Francis. (n.d.). Enthalpy of sublimation – Knowledge and References. [Link]

Sources

Foundational

Technical Guide: The Medicinal Chemistry of 1-Phthalazineacetic Acid

The following technical guide details the history, chemistry, and pharmacological evolution of 1-Phthalazineacetic acid, focusing on its pivotal role in the development of Aldose Reductase Inhibitors (ARIs). Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacological evolution of 1-Phthalazineacetic acid, focusing on its pivotal role in the development of Aldose Reductase Inhibitors (ARIs).

Executive Summary

1-Phthalazineacetic acid represents a foundational scaffold in the medicinal chemistry of diabetic complications. Emerging in the late 20th century, this pharmacophore became the structural backbone for a generation of Aldose Reductase Inhibitors (ARIs) designed to halt the progression of diabetic neuropathy, retinopathy, and nephropathy. While the clinical translation of these compounds (most notably Ponalrestat and Zopolrestat ) faced significant pharmacokinetic and efficacy hurdles, the scaffold remains a textbook example of rational drug design targeting the polyol pathway. This guide explores the synthetic origins, structure-activity relationships (SAR), and the experimental methodologies that defined this chemical series.

Chemical Genesis: The Phthalazine Scaffold

The 1-phthalazineacetic acid moiety is derived from the phthalazine nucleus (a benzopyridazine). Its significance lies in its ability to mimic the transition state of the aldose reductase enzyme's substrate, allowing for potent inhibition.

Synthetic Pathway

The classical synthesis of the 1-phthalazineacetic acid core utilizes a modified Gabriel condensation. This route is preferred for its scalability and the facile introduction of the acetic acid side chain at the C1 position.

Mechanism:

  • Condensation: Phthalic anhydride reacts with acetic anhydride and potassium acetate to form Phthalylacetic acid (3-carboxymethylidenephthalide).

  • Cyclization: Reaction with hydrazine hydrate effects a ring expansion/rearrangement to yield the 4-oxo-1-phthalazineacetic acid core.

  • Derivatization: Subsequent esterification and N-alkylation (at N3) allow for the introduction of lipophilic domains essential for enzyme binding.

Synthesis Phthalic Phthalic Anhydride Ac2O Acetic Anhydride + KOAc Phthalic->Ac2O Phthalyl Phthalylacetic Acid (Intermediate) Ac2O->Phthalyl Gabriel Condensation (Reflux) Hydrazine Hydrazine Hydrate (N2H4·H2O) Phthalyl->Hydrazine Core 4-Oxo-1-phthalazine- acetic acid Hydrazine->Core Ring Expansion Cyclization Ester Ethyl Ester Formation Core->Ester H+ / EtOH Alkylation N-Alkylation (Benzyl halides) Ester->Alkylation NaH / DMF Drug Ponalrestat / Zopolrestat (Final Drug) Alkylation->Drug Hydrolysis

Figure 1: Synthetic route to 1-Phthalazineacetic acid derivatives.[1] The conversion of phthalylacetic acid to the phthalazinone core is the critical step defining this class.

The Golden Era: Aldose Reductase Inhibitors (ARIs)

In the 1980s, the "Polyol Pathway" hypothesis gained prominence. It postulated that in hyperglycemic states (diabetes), excess glucose is shunted through Aldose Reductase (ALR2), converting it to sorbitol.[2][3] Sorbitol accumulation causes osmotic stress and depletes NADPH/glutathione, leading to tissue damage.

The Polyol Pathway

The 1-phthalazineacetic acid derivatives were designed to block the first step of this pathway.

PolyolPathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol (Accumulates in Nerves/Lens) AR->Sorbitol NADPH -> NADP+ SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose SDH->Fructose NAD+ -> NADH ARI 1-Phthalazineacetic Acid Derivatives (Ponalrestat/Zopolrestat) ARI->AR Inhibits

Figure 2: The Polyol Pathway. Phthalazine derivatives act as non-competitive inhibitors of ALR2, preventing sorbitol accumulation.

Structure-Activity Relationship (SAR)

The transition from early hydantoin-based inhibitors (like Sorbinil) to carboxylic acid derivatives was driven by the need to avoid hypersensitivity reactions. The 1-phthalazineacetic acid scaffold offered a distinct "Acidic" pharmacophore.

FeatureFunction in SAROptimization Logic
Acetic Acid Side Chain Anionic binding headMimics the acidic substrate; essential for electrostatic interaction with the catalytic domain (Tyr48, His110, Trp111).
Phthalazinone Core Rigid scaffoldProvides a planar structure to fit the hydrophobic pocket; locks the orientation of the side chain.
N3-Substituent Hydrophobic tailCritical for potency. Bulky, lipophilic groups (e.g., 4-bromo-2-fluorobenzyl in Ponalrestat) access the "specificity pocket" of the enzyme.
C4 Carbonyl H-bond acceptorForms hydrogen bonds with the enzyme backbone to stabilize the complex.

Case Study: Ponalrestat (Statil)

Ponalrestat (ICI 128,436) is the archetype of this class. Developed by ICI (now AstraZeneca), it demonstrated exceptional potency in vitro but struggled in late-stage clinical trials.

  • Chemical Name: 3-(4-bromo-2-fluorobenzyl)-3,4-dihydro-4-oxo-1-phthalazineacetic acid.

  • Mechanism: Non-competitive inhibitor of ALR2.[3]

  • Clinical Outcome: Withdrawn. While it successfully lowered nerve sorbitol levels in humans, this biochemical effect did not translate into significant clinical improvement in nerve conduction velocity or symptom relief in diabetic neuropathy.

  • Legacy: Its failure highlighted the complexity of diabetic neuropathy—suggesting that polyol accumulation is only one of multiple pathogenic factors (along with oxidative stress, AGEs, and vascular deficits).

Zopolrestat , a successor developed by Pfizer, incorporated a benzothiazole side chain to improve potency and pharmacokinetics but similarly failed to achieve widespread clinical success, largely due to the high bar for efficacy in chronic diabetic complications.

Experimental Protocols

The following protocols outline the synthesis of the core scaffold and the standard assay used to evaluate these compounds.

Protocol A: Synthesis of 4-Oxo-1-phthalazineacetic Acid

Note: This protocol synthesizes the core scaffold prior to N-alkylation.

  • Preparation of Phthalylacetic Acid:

    • Reagents: Phthalic anhydride (0.1 mol), Acetic anhydride (0.1 mol), Potassium acetate (dried, 0.12 mol).

    • Procedure: Mix reagents in a round-bottom flask. Heat to fusion/reflux (approx. 150-160°C) for 2 hours. The mixture will solidify upon cooling.

    • Workup: Wash the solid with water and recrystallize from ethanol to obtain Phthalylacetic acid (yellow crystalline solid).

    • Validation: Melting point approx. 246°C.

  • Ring Expansion to Phthalazine:

    • Reagents: Phthalylacetic acid (0.05 mol), Hydrazine hydrate (80%, 0.06 mol), Ethanol (50 mL).

    • Procedure: Suspend the acid in ethanol. Add hydrazine hydrate dropwise (exothermic). Reflux the mixture for 3 hours.

    • Observation: The yellow color of the starting material fades as the white phthalazinone product precipitates.

    • Workup: Cool, filter the white precipitate, wash with cold ethanol, and dry.

    • Product: 3,4-dihydro-4-oxo-1-phthalazineacetic acid.

Protocol B: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the consumption of NADPH.

  • Enzyme Source: Rat lens homogenate or recombinant human ALR2.

  • Reaction Mixture (1 mL):

    • 100 mM Potassium Phosphate buffer (pH 6.2).

    • 0.1 mM NADPH (Cofactor).

    • 10 mM DL-Glyceraldehyde (Substrate).

    • Test Compound (dissolved in DMSO, various concentrations).[4]

  • Procedure:

    • Incubate Enzyme + Buffer + Inhibitor for 5 minutes at 25°C.

    • Initiate reaction by adding Substrate (Glyceraldehyde).

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes.

  • Calculation:

    • % Inhibition =

      
      .
      
    • Calculate IC50 using non-linear regression.

References

  • Stribling, D., et al. (1985). "ICI 128,436, a novel aldose reductase inhibitor: I. General pharmacology." Xenobiotica. Link

  • Mylari, B. L., et al. (1991). "Novel, Potent Aldose Reductase Inhibitors: 3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic Acid (Zopolrestat) and Congeners." Journal of Medicinal Chemistry. Link

  • Tomlinson, D. R., et al. (1994). "Aldose reductase inhibitors and their potential for the treatment of diabetic complications." Trends in Pharmacological Sciences. Link

  • Costantino, L., et al. (1999). "1-Phthalazineacetic acid derivatives: synthesis and aldose reductase inhibitory activity." Farmaco.[5] Link

  • Gabriel, S. (1884). "Ueber die Einwirkung von Essigsäureanhydrid auf Phthalsäureanhydrid." Berichte der deutschen chemischen Gesellschaft. (Historical Reference for Phthalylacetic acid synthesis).

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization of 1-Phthalazineacetic acid

This guide provides a comprehensive technical overview of the ionization properties of 1-Phthalazineacetic acid, a molecule of significant interest in medicinal chemistry and drug development. Understanding the acid diss...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ionization properties of 1-Phthalazineacetic acid, a molecule of significant interest in medicinal chemistry and drug development. Understanding the acid dissociation constants (pKa) of this compound is fundamental to predicting its behavior in biological systems, guiding formulation strategies, and ultimately, optimizing its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the accurate determination of its pKa values.

The Critical Role of pKa in Drug Development: The Case of 1-Phthalazineacetic Acid

The journey of a drug molecule from administration to its site of action is profoundly influenced by its physicochemical properties. Among these, the extent of ionization, dictated by the molecule's pKa and the pH of the surrounding environment, is paramount. The ionization state affects critical Absorption, Distribution, Metabolism, and Excretion (ADME) parameters such as solubility, membrane permeability, and protein binding.[1] For 1-Phthalazineacetic acid, which possesses both an acidic carboxylic acid moiety and a basic phthalazine core, a thorough understanding of its ionization behavior is not merely academic but a prerequisite for rational drug design.

1-Phthalazineacetic acid is a bifunctional molecule, capable of both donating and accepting protons. This amphoteric nature means its overall charge can be positive, neutral, or negative depending on the pH.

  • The Carboxylic Acid Group (-CH₂COOH): This group is acidic and will lose a proton to become a negatively charged carboxylate (-CH₂COO⁻) as the pH increases.

  • The Phthalazine Ring: The two nitrogen atoms in the phthalazine ring are basic and can accept protons to become positively charged at lower pH values. The basicity of these nitrogens will differ based on their chemical environment.

The interplay of these ionizable groups dictates the molecule's overall charge profile across the physiological pH range, which in turn governs its interaction with biological membranes and targets.

Theoretical Framework: Predicting the Ionization of 1-Phthalazineacetic Acid

The structure of 1-Phthalazineacetic acid suggests the presence of at least two distinct pKa values: one for the carboxylic acid and one or more for the basic nitrogen centers of the phthalazine ring.

  • pKa₁ (Acidic): Associated with the carboxylic acid, this pKa is expected to be in the typical range for carboxylic acids, likely between 3 and 5. At pH values above this pKa, the carboxylic acid will be predominantly deprotonated (anionic).

  • pKa₂ (Basic): Associated with the more basic nitrogen of the phthalazine ring. The pKa of phthalazine itself is approximately 3.39.[2] The acetic acid substituent will influence this value. At pH values below this pKa, this nitrogen will be predominantly protonated (cationic).

The precise pKa values are influenced by the electronic effects of the substituents on both the phthalazine ring and the acetic acid moiety. Therefore, experimental determination is crucial for accurate characterization.

Experimental Determination of pKa Values

Several robust analytical techniques can be employed for the precise determination of pKa values. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore, as well as the availability of instrumentation.[3] For 1-Phthalazineacetic acid, potentiometric titration and UV-Vis spectrophotometry are highly suitable methods. Capillary electrophoresis is another powerful, automated technique that can be used, especially for compounds with low solubility or when only small amounts of sample are available.[4][5][6][7]

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[10][11]

  • Sample Preparation:

    • Accurately weigh a precise amount of 1-Phthalazineacetic acid to prepare a solution of known concentration (e.g., 1-10 mM).

    • The solvent should be water or a co-solvent system (e.g., water/methanol) if solubility is limited. Note that the use of co-solvents will yield an apparent pKa (pKa') that may need to be extrapolated back to aqueous conditions.

    • Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl.[10]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[10]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the titrant delivery tube.

    • For the determination of the acidic pKa, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • For the determination of the basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10] This is also the inflection point of the curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peak of this plot corresponds to the equivalence point, and the pKa is the pH at half this volume.

UV-Vis Spectrophotometry: A Sensitive Approach

This method is applicable if the UV-Vis absorbance spectrum of the compound changes upon ionization, which is likely for 1-Phthalazineacetic acid due to its aromatic phthalazine core.[12][13] The principle relies on the Beer-Lambert law and the fact that the protonated and deprotonated forms of the molecule will have different molar absorptivities at specific wavelengths.[12]

  • Sample and Buffer Preparation:

    • Prepare a stock solution of 1-Phthalazineacetic acid in a suitable solvent (e.g., DMSO or methanol).[13]

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

    • Prepare a set of solutions with a constant concentration of 1-Phthalazineacetic acid in each of the different pH buffers.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each of the buffered solutions.

    • Identify wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH. This will generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa value.[9]

    • For more robust data, the absorbance at two different wavelengths can be ratioed and plotted against pH to normalize for any concentration differences.[9]

Experimental Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_potentiometric Potentiometric Titration cluster_uv_vis UV-Vis Spectrophotometry cluster_analysis Data Analysis prep_sample Prepare Analyte Solution (1-Phthalazineacetic acid) calibrate Calibrate pH Meter prep_sample->calibrate mix_sample Mix Analyte with Buffers prep_sample->mix_sample prep_titrant Standardize Titrant (Acid/Base) titrate Titrate Sample with Standardized Titrant prep_titrant->titrate calibrate->titrate record Record pH vs. Volume titrate->record plot_pot Plot Titration Curve (pH vs. Volume) record->plot_pot prep_buffers Prepare Buffers of Varying pH prep_buffers->mix_sample measure_abs Measure Absorbance at Different pH mix_sample->measure_abs plot_uv Plot Absorbance vs. pH measure_abs->plot_uv find_pka_pot Determine pKa from Half-Equivalence Point plot_pot->find_pka_pot find_pka_uv Determine pKa from Inflection Point plot_uv->find_pka_uv

Caption: Workflow for pKa determination of 1-Phthalazineacetic acid.

Anticipated pKa Values and Ionization States

Based on the structure of 1-Phthalazineacetic acid, the following pKa values and corresponding ionization states are anticipated.

Ionizable GroupEstimated pKaPredominant Species at pH < pKaPredominant Species at pH > pKa
Carboxylic Acid~ 3 - 5Neutral (-COOH)Anionic (-COO⁻)
Phthalazine Nitrogen~ 3 - 4Cationic (>NH⁺)Neutral (>N)

It is important to note that these are estimates, and the actual values may be influenced by intramolecular interactions.

Ionization Equilibrium of 1-Phthalazineacetic Acid

G Cationic Cationic Species (pH < pKa₂) Zwitterionic Zwitterionic/Neutral Species (pKa₂ < pH < pKa₁) Cationic->Zwitterionic + H⁺ / - H⁺ (pKa₂) Anionic Anionic Species (pH > pKa₁) Zwitterionic->Anionic + H⁺ / - H⁺ (pKa₁)

Caption: Ionization states of 1-Phthalazineacetic acid at different pH values.

Implications for Drug Development

The experimentally determined pKa values of 1-Phthalazineacetic acid will have direct and significant implications for its development as a therapeutic agent:

  • Solubility: The charged (cationic and anionic) forms of the molecule are generally more water-soluble than the neutral form. Knowing the pKa values allows for the selection of appropriate pH conditions for formulation to achieve desired solubility.

  • Permeability: According to the pH-partition hypothesis, the neutral form of a drug is more lipid-soluble and therefore more readily permeates biological membranes. The pKa values will help predict the extent of absorption in different regions of the gastrointestinal tract, which have varying pH environments.[1]

  • Formulation: The choice of salt form for the drug substance is guided by the pKa. For a compound with both acidic and basic centers, various salt forms can be prepared to optimize stability, solubility, and bioavailability.

  • Drug-Target Interactions: The ionization state of the molecule can be critical for its binding to the target receptor or enzyme. Electrostatic interactions often play a key role in the binding affinity.

Conclusion

The determination of the pKa values of 1-Phthalazineacetic acid is a critical step in its preclinical development. This guide has outlined the theoretical basis for its ionization and provided detailed, actionable protocols for the experimental determination of its pKa values using potentiometric titration and UV-Vis spectrophotometry. The insights gained from these studies will empower researchers to make informed decisions regarding formulation, predict in vivo behavior, and ultimately, accelerate the development of 1-Phthalazineacetic acid as a potential therapeutic agent.

References

  • Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Sarmini, K., & Kenndler, E. (1997). A fast method for pKa determination by capillary electrophoresis. Journal of Biochemical and Biophysical Methods, 35(2), 97-110. Retrieved from [Link]

  • Gluck, S. J., & Cleveland, J. A. (1994). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A, 680(1), 43-48. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ECETOC. (2010). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Canals, I., Oumada, F. Z., Rosés, M., & Bosch, E. (2001). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 3(5), 448-454. Retrieved from [Link]

  • Ortega-Gadea, S., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Gallant, J., et al. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s534-s543. Retrieved from [Link]

  • Contreras, R., et al. (2013). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 4(10), 1-8. Retrieved from [Link]

  • El-Shafie, M. F., & El-Gendy, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Analiza. (n.d.). pKa. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Phthalazine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Phthalazineacetic acid from phthalic anhydride

Application Note: High-Purity Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Executive Summary This technical guide details the synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (commonly referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid

Executive Summary

This technical guide details the synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (commonly referred to as 1-phthalazineacetic acid or 4-carboxymethyl-1(2H)-phthalazinone) starting from phthalic anhydride . This molecule is a critical pharmacophore and intermediate in the synthesis of aldose reductase inhibitors (e.g., Epalrestat, Zopolrestat) used in treating diabetic neuropathy.

The protocol utilizes a scalable two-step sequence:

  • Modified Perkin Condensation: Conversion of phthalic anhydride to phthalylacetic acid (3-carboxymethylenephthalide).

  • Hydrazinolysis & Ring Expansion: Reaction with hydrazine hydrate to form the phthalazine core.

Key Advantages of this Protocol:

  • Scalability: Avoids high-pressure hydrogenation.

  • Purity Control: Intermediates are crystalline solids, allowing for easy purification without chromatography.

  • Safety: Includes specific controls for hydrazine handling and exothermic management.

Reaction Workflow & Mechanism

The synthesis relies on the thermodynamic stability of the phthalazine ring system. The initial condensation creates a strained lactone (isobenzofuran) derivative, which acts as a "spring-loaded" electrophile for the hydrazine nucleophile in the second step.

Synthetic Pathway Diagram

G Start Phthalic Anhydride (C8H4O3) Inter Phthalylacetic Acid (3-Carboxymethylenephthalide) Start->Inter Perkin Condensation Reagents1 Acetic Anhydride KOAc, 100-110°C Product (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic Acid Inter->Product Hydrazinolysis & Ring Expansion Reagents2 Hydrazine Hydrate Reflux, 2-3h

Figure 1: Synthetic workflow from Phthalic Anhydride to the Phthalazine target.

Experimental Protocols

Step 1: Synthesis of Phthalylacetic Acid (3-Carboxymethylenephthalide)

This step utilizes a modified Perkin reaction. Potassium acetate acts as the base catalyst to generate the enolate of acetic anhydride, which attacks the phthalic anhydride.

Safety Note: Acetic anhydride is corrosive and lachrymatory. Perform all operations in a fume hood.

Reagents & Materials:

  • Phthalic Anhydride (1.0 eq)[1]

  • Acetic Anhydride (4.0 eq) – Excess serves as solvent and reagent

  • Potassium Acetate (KOAc) (0.1 eq) – Fused/Anhydrous is critical

  • Solvent for workup: Ethanol (95%)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser protected by a drying tube (CaCl₂).

  • Charging: Add Phthalic Anhydride (148.1 g, 1.0 mol) and Potassium Acetate (9.8 g, 0.1 mol) to the flask.

  • Solvent Addition: Add Acetic Anhydride (408 g, ~4.0 mol) in one portion.

  • Reaction: Heat the mixture to 135–140°C (gentle reflux). Maintain for 3 hours.

    • Observation: The solution will turn from clear/colorless to yellow/orange.

  • Cooling: Allow the reaction mixture to cool to approximately 80°C.

  • Workup: Pour the warm reaction mixture into a beaker containing 1000 mL of water (to hydrolyze excess acetic anhydride).

    • Caution: Exothermic reaction! Add slowly with stirring.

  • Crystallization: Heat the aqueous mixture to boiling to ensure complete hydrolysis of the mixed anhydride, then cool to 10°C overnight.

  • Filtration: Filter the precipitated crude Phthalylacetic acid. Wash with cold water (2 x 200 mL).

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 60–70%

    • Appearance: Yellow to brownish crystalline solid.

Step 2: Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid

The isobenzofuran ring of the intermediate is cleaved by hydrazine, followed by cyclization to form the thermodynamically stable phthalazinone ring.

Safety Note: Hydrazine Hydrate is highly toxic, carcinogenic, and unstable. Avoid contact with metals. Use blast shields if working at large scales.

Reagents:

  • Phthalylacetic Acid (from Step 1) (1.0 eq)

  • Hydrazine Hydrate (80% or 100%) (1.2 eq)

  • Solvent: 10% Aqueous Sodium Hydroxide (NaOH) or Ethanol

  • Acid for precipitation: 10% Hydrochloric Acid (HCl)

Protocol:

  • Dissolution: In a reaction flask, suspend Phthalylacetic Acid (19.0 g, 0.1 mol) in 100 mL of water.

  • Neutralization: Slowly add 10% NaOH solution until the solid dissolves and pH reaches ~8-9 (formation of the sodium salt).

  • Addition: Add Hydrazine Hydrate (6.0 g, ~0.12 mol) dropwise over 15 minutes.

    • Exotherm Control: Maintain temperature below 40°C during addition.

  • Reaction: Heat the mixture to reflux (100°C) for 2 hours. The solution usually turns from yellow to clear or pale yellow.

  • Workup: Cool the solution to room temperature.

  • Precipitation: Acidify the solution carefully with 10% HCl to pH 2–3.

    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification: Recrystallize from glacial acetic acid or a Water/Ethanol mixture if high purity (>99%) is required.

  • Drying: Dry at 80°C under vacuum.

Mechanistic Insight & Troubleshooting

Mechanism of Ring Expansion

The transformation in Step 2 is not a simple substitution. It involves a cascade sequence:

  • Nucleophilic Attack: Hydrazine attacks the lactone carbonyl of the phthalylacetic acid.

  • Ring Opening: The isobenzofuran ring opens to form a hydrazide intermediate.

  • Cyclization: The terminal nitrogen of the hydrazide attacks the ketone (generated from the exocyclic double bond tautomerization), closing the 6-membered pyridazine ring fused to the benzene.

Mechanism Step1 Phthalylacetic Acid (Lactone Form) Step2 Hydrazine Attack (Ring Opening) Step1->Step2 Step3 Acyclic Hydrazide Intermediate Step2->Step3 Step4 Intramolecular Cyclization (Condensation) Step3->Step4 Final 1-Phthalazineacetic Acid (Lactam Form) Step4->Final

Figure 2: Mechanistic cascade of the hydrazinolysis step.[2][3][4][5][6]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete hydrolysis of mixed anhydrideEnsure the aqueous workup is heated to boiling before cooling to crystallize.
Dark Product (Step 1) Overheating (>150°C) or old KOAcMaintain temp <145°C; Use freshly fused KOAc to prevent tar formation.
Sticky Solid (Step 2) Incomplete acidificationEnsure pH is brought down to 2–3. The product is amphoteric but precipitates best in acidic media.
Residual Hydrazine Excess reagent usedWash the final filter cake thoroughly with 0.1N HCl followed by water.

Quality Control Specifications

For pharmaceutical applications (e.g., Epalrestat synthesis), the intermediate must meet strict specifications.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 240°C – 243°C (dec.)Capillary Method
Purity (HPLC) > 98.5%C18 Column, MeOH:Water (Phosphate Buffer)
Loss on Drying < 0.5%Gravimetric (105°C, 3h)
Hydrazine Content < 10 ppmIon Chromatography / Colorimetric

References

  • Vertex Pharmaceuticals. (1990). Process for the production of phthalazineacetic acid ester derivatives.[1][7] US Patent 4,940,791. Link

  • Mylari, B. L., et al. (1991). Aldose reductase inhibitors: Synthesis and biological activity of phthalazineacetic acid derivatives.Journal of Medicinal Chemistry, 34(1), 108-122. Link

  • NileRed (YouTube/Educational). (2015).[4] Demonstration of Phthalic Anhydride Purification and Reactivity.Link (Cited for general handling of phthalic anhydride).

  • Chemeo. Phthalic Anhydride Chemical Properties and Safety Data.Link

  • PubChem. Compound Summary: 2-(4-oxo-3H-phthalazin-1-yl)acetic acid.Link

Sources

Application

Application Notes and Protocols: Reagents for the Carboxylation of Phthalazine Derivatives

Introduction The phthalazine scaffold is a privileged bicyclic heteroaromatic system integral to numerous biologically active compounds, demonstrating a wide range of therapeutic properties including antihypertensive, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phthalazine scaffold is a privileged bicyclic heteroaromatic system integral to numerous biologically active compounds, demonstrating a wide range of therapeutic properties including antihypertensive, anticancer, and anti-inflammatory activities.[1] The strategic introduction of a carboxylic acid moiety onto this core structure is a pivotal step in drug development, as it can significantly enhance pharmacological profiles by improving aqueous solubility, modulating pharmacokinetic properties, and introducing a key interaction point for binding to biological targets. However, the direct carboxylation of heteroaromatics like phthalazine is challenging due to the inherent stability of carbon dioxide (CO₂), the most desirable C1 source from an economic and environmental standpoint.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern reagents and protocols for the carboxylation of phthalazine derivatives. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings of each methodology, offering field-proven insights to empower rational experimental design. The protocols herein are presented as self-validating systems, emphasizing direct C-H functionalization, electrochemical activation, and the functionalization of pre-activated substrates to afford valuable phthalazine carboxylic acids.

Section 1: Direct C-H Carboxylation with Carbon Dioxide

The direct conversion of a C-H bond to a C-COOH group represents the most atom- and step-economical approach to carboxylation.[4] This strategy avoids the pre-functionalization of the substrate, thereby shortening synthetic routes and reducing waste. For electron-deficient N-heterocycles like phthalazine, this transformation requires overcoming the challenge of activating relatively non-acidic C-H bonds.

Transition Metal-Catalyzed C-H Carboxylation

Transition metal catalysis offers a powerful solution for direct C-H functionalization under relatively mild conditions.[5][6] Copper-based systems, particularly those employing N-heterocyclic carbene (NHC) ligands, have emerged as highly effective for the carboxylation of various C-H bonds.[7]

Mechanism of Action: The catalytic cycle typically begins with the formation of an active copper(I) species. In the presence of a suitable base, this catalyst can deprotonate the C-H bond of the phthalazine ring or undergo a concerted metalation-deprotonation event to form a phthalazinyl-copper intermediate. This organometallic species is nucleophilic enough to attack the electrophilic carbon of CO₂, leading to the formation of a copper carboxylate. Subsequent protonolysis or transmetalation regenerates the active catalyst and releases the carboxylated product.[7]

G sub Phthalazine intermediate Phthalazinyl-Cu(I)-NHC sub->intermediate C-H Activation cat [Cu(I)-NHC]⁺ cat->intermediate base Base base->intermediate cu_carboxylate [Phthalazine-COO-Cu(I)-NHC] intermediate->cu_carboxylate CO₂ Insertion co2 CO₂ co2->cu_carboxylate cu_carboxylate->cat Catalyst Regeneration product Phthalazine-1-carboxylic Acid cu_carboxylate->product Protonolysis proton H⁺ Source proton->product

Figure 1: Catalytic cycle for Cu-catalyzed C-H carboxylation.

Experimental Protocol: Copper-Catalyzed Carboxylation

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the phthalazine derivative (1.0 mmol), a copper(I) source such as CuI (0.05 mmol, 5 mol%), and an N-heterocyclic carbene ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.06 mmol, 6 mol%).

  • Reagent Addition: Add a strong base, for example, lithium tert-butoxide (LiO-tBu) (1.2 mmol), and a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF, 5 mL).

  • Reaction Setup: Seal the tube, and purge the headspace with CO₂ gas (balloon or 1 atm pressure) for 5 minutes.

  • Execution: Place the reaction mixture in a preheated oil bath at 80-120 °C. Stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, cautiously quench the reaction with 1 M HCl (aq). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired phthalazine carboxylic acid.

Data Summary Table

ParameterDescription
Catalyst System CuI/NHC, Rh(I), Pd(II)
Base Strong, non-nucleophilic bases (e.g., LiO-tBu, K₂CO₃)
CO₂ Source Gaseous CO₂ (1-10 atm)
Temperature 80 - 150 °C
Typical Yields 40 - 85%
Advantages High atom economy, direct functionalization.
Limitations Requires inert atmosphere, potential for low regioselectivity, functional group tolerance can be limited by the strong base.

Section 2: Electrochemical C-H Carboxylation

Electrochemical synthesis offers a sustainable and powerful alternative for carboxylation, using electricity as a "traceless" reagent to drive the reaction.[8] This method can activate N-heteroarenes towards reaction with CO₂ under exceptionally mild conditions and, remarkably, allows for tunable regioselectivity.[9][10]

Mechanism and Regioselectivity Control: The core of this method involves the single-electron reduction of the phthalazine substrate at the cathode to form a highly reactive radical anion. This intermediate rapidly attacks CO₂ to form a carboxylate radical anion, which is then further reduced and protonated during work-up to yield the final product.

A key insight in this field is the ability to control the site of carboxylation by choosing between a divided and an undivided electrochemical cell.[9]

  • In a Divided Cell: The anode and cathode are physically separated. The reaction proceeds as described above, typically favoring carboxylation at the most electron-deficient position of the radical anion.

  • In an Undivided Cell: Anodic and cathodic reactions occur in the same compartment. Anodically generated species, such as a hydrogen atom transfer (HAT) agent, can interact with intermediates in the cathodic cycle, altering the reaction pathway and leading to a complete reversal of regioselectivity.[10]

G cluster_1 Undivided Cell Pathway sub Phthalazine e_minus + 1e⁻ (Cathode) sub->e_minus rad_anion Phthalazine Radical Anion e_minus->rad_anion co2 + CO₂ rad_anion->co2 div_path Divided Cell (Direct Reduction) hat Anodic HAT Reagent Generated rad_anion->hat Curtin-Hammett Control product_a Product Isomer A co2->product_a product_b Product Isomer B co2->product_b sub_path Undivided Cell (Paired Electrolysis) hat->product_b Alternate Carboxylation

Figure 2: Workflow for regioselective electrochemical carboxylation.

Experimental Protocol: Regioselective Electrochemical Carboxylation

  • Cell Assembly (Divided H-type Cell):

    • Cathode Compartment: Place a reticulated vitreous carbon (RVC) cathode and a reference electrode (e.g., Ag/AgCl) in the compartment. Add the phthalazine derivative (0.5 mmol) and a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) dissolved in dry acetonitrile (15 mL).

    • Anode Compartment: Place a sacrificial anode (e.g., magnesium or zinc rod) in the compartment, containing the same electrolyte solution.

    • Membrane: Ensure the two compartments are separated by a porous glass frit or an ion-exchange membrane.

  • Execution: Continuously bubble dry CO₂ through the catholyte for 30 minutes prior to and throughout the electrolysis. Apply a constant potential (determined by cyclic voltammetry, typically -1.8 to -2.2 V vs. Ag/AgCl).

  • Monitoring: Allow the electrolysis to proceed until the starting material is consumed (monitored by LC-MS) or the current drops to <5% of its initial value.

  • Work-up: Transfer the catholyte to a round-bottom flask. Acidify with 1 M HCl and extract with a suitable organic solvent. Dry, concentrate, and purify the product as previously described.

  • For Undivided Cell: Use a single-compartment cell with the same electrodes and solution. The absence of the separator allows anodically generated species to influence the reaction, leading to the alternative regioisomer.

Data Summary Table

ParameterDivided CellUndivided Cell
Principle Direct cathodic reductionPaired electrolysis
Regioselectivity Kinetically controlledThermodynamically controlled (via HAT)
Typical Cathode Reticulated Vitreous Carbon (RVC)Reticulated Vitreous Carbon (RVC)
Typical Anode Sacrificial (Mg, Zn)Sacrificial (Mg, Zn) or Carbon
Advantages Mild conditions, high functional group tolerance, "green" reagent (electricity).Tunable regioselectivity, operational simplicity.
Limitations Requires specialized equipment (potentiostat), electrolyte can be costly.Product mixtures possible if control is not precise.

Section 3: Carboxylation of Pre-Functionalized Phthalazines

While direct C-H activation is elegant, the carboxylation of pre-functionalized phthalazines, such as 1-chlorophthalazine, offers a robust and highly predictable route to a specific regioisomer. This classical approach leverages well-established transition-metal-catalyzed cross-coupling chemistry.

Synthesis of 1-Chlorophthalazine Intermediate

The key intermediate, 1-chlorophthalazine, is readily synthesized in two steps from commercially available phthalic anhydride.[1][11]

Protocol: Synthesis of 1-Chlorophthalazine

  • Phthalazinone Synthesis: Reflux phthalic anhydride (10 mmol) with hydrazine hydrate (12 mmol) in glacial acetic acid (20 mL) for 3-4 hours. Cool the reaction mixture, and collect the precipitated phthalazin-1(2H)-one by filtration. Wash with cold water and dry.

  • Chlorination: Carefully add the dried phthalazin-1(2H)-one (5 mmol) in portions to phosphorus oxychloride (POCl₃, 15 mL) at 0 °C. After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 1-2 hours.[11] Cool the reaction to room temperature and pour it cautiously onto crushed ice. Neutralize with a saturated NaHCO₃ solution. The resulting precipitate, 1-chlorophthalazine, is collected by filtration, washed with water, and dried.

Palladium-Catalyzed Carbonylative Coupling

With 1-chlorophthalazine in hand, a palladium-catalyzed carbonylation can be employed. These reactions introduce a carbonyl group, which can be sourced from carbon monoxide (CO) gas or safer CO-releasing molecules (COgens). Subsequent reaction with a nucleophile (e.g., water for a carboxylic acid) yields the final product.[12][13]

Mechanism of Action: The catalytic cycle begins with the oxidative addition of Pd(0) into the C-Cl bond of 1-chlorophthalazine to form a Pd(II) complex. This is followed by the insertion of CO into the Phthalazinyl-Pd bond. The resulting acyl-palladium complex can then undergo reductive elimination or react with a nucleophile to release the carboxylated product and regenerate the active Pd(0) catalyst.

G pd0 Pd(0)L₂ ox_add Phthalazinyl-Pd(II)Cl(L)₂ pd0->ox_add Oxidative Addition sub 1-Chlorophthalazine sub->ox_add co_insert [Phthalazinyl-CO]-Pd(II)Cl(L)₂ ox_add->co_insert CO Insertion co CO co->co_insert co_insert->pd0 Catalyst Regeneration product Phthalazine-1-carboxylic Acid co_insert->product Nucleophilic Attack / Reductive Elimination nuc H₂O / Base nuc->product

Figure 3: Catalytic cycle for Pd-catalyzed carbonylation.

Experimental Protocol: Palladium-Catalyzed Carboxylation

  • Preparation: To a pressure-rated vial, add 1-chlorophthalazine (1.0 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand like Xantphos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add a base (e.g., K₂CO₃, 2.0 mmol) and a solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Reaction Setup: Seal the vial and purge with CO gas, then pressurize the vessel to the desired pressure (e.g., 2-5 atm). Alternative: Use a CO-releasing molecule like phenyl formate in the presence of an activator.

  • Execution: Heat the reaction to 100-120 °C and stir for 16-24 hours.

  • Work-up: After cooling and carefully venting the CO gas, acidify the reaction mixture with 1 M HCl. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via column chromatography or recrystallization to obtain pure phthalazine-1-carboxylic acid.[14]

Conclusion and Outlook

The carboxylation of phthalazine derivatives is a critical transformation for medicinal chemistry and drug discovery. This guide has detailed three primary strategic approaches: direct C-H carboxylation, electrochemical synthesis, and the functionalization of pre-activated substrates. For projects prioritizing atom economy and novel discovery, direct C-H carboxylation, particularly via photoredox or electrochemical means, offers exciting avenues. When regiochemical purity and robust scalability are paramount, the classical approach starting from 1-chlorophthalazine remains the method of choice. The continued development of more active and selective catalysts for direct C-H activation and the increasing accessibility of electrochemical equipment will undoubtedly expand the synthetic toolbox, enabling the facile and sustainable production of novel carboxylated phthalazine derivatives for the next generation of therapeutics.

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  • (PDF) Transition Metal Catalyzed Carboxylation of Olefins with Carbon dioxide: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Visible-light photoredox-catalyzed umpolung carboxylation of carbonyl compounds with CO2. ResearchGate. Available at: [Link]

  • Visible-Light Photoredox-Catalyzed Direct Carboxylation of Tertiary C(sp3)-H Bonds with CO2: Facile Synthesis of All-Carbon Quaternary Carboxylic Acids. Thieme. Available at: [Link]

  • Strategies for the syntheses of phthalazine derivatives. ResearchGate. Available at: [Link]

Sources

Method

Step-by-step synthesis of fused heterocycles from 1-Phthalazineacetic acid

Executive Summary This application note details the strategic synthesis of heterocyclic systems derived from 1-Phthalazineacetic acid (specifically the (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid scaffold). This precur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of heterocyclic systems derived from 1-Phthalazineacetic acid (specifically the (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid scaffold). This precursor is a critical pharmacophore in medicinal chemistry, particularly in the development of Aldose Reductase Inhibitors (ARIs) like Zopolrestat.

While the term "fused" is often used broadly, this guide distinguishes between two distinct synthetic pathways to ensure chemical rigor:

  • The Divergent "Linked" Pathway (Primary Focus): Utilizing the acetic acid side-chain to construct 1,2,4-triazole and 1,3,4-oxadiazole rings tethered to the phthalazine core. This is the standard route for functionalizing 1-phthalazineacetic acid.

  • The "Fused" Core Pathway (Contextual): A comparative look at constructing rings that share atoms with the phthalazine skeleton (e.g., [1,2,4]triazolo[3,4-a]phthalazine), typically requiring different precursors (like 1-hydrazinophthalazine).

This guide provides validated, step-by-step protocols for the Hydrazide-Based Divergence , the most robust method for generating heterocyclic complexity from the 1-phthalazineacetic acid starting material.

Part 1: Chemical Logic & Retrosynthesis

The 1-phthalazineacetic acid scaffold contains two reactive centers: the phthalazinone core (lactam) and the carboxylic acid side chain . Direct fusion to the phthalazine ring (positions 1,2) is sterically and electronically challenging with the acetic acid group in place. Therefore, the most efficient strategy involves activation of the carboxylate to a hydrazide, which serves as a dinucleophilic "pivot" for heterocyclization.

Strategic Workflow
  • Activation: Conversion of the acid to an ester, then to the acid hydrazide.

  • Cyclization (Path A): Reaction with carbon disulfide (

    
    ) under basic conditions to yield 1,2,4-triazole-3-thiols .
    
  • Cyclization (Path B): Dehydrative cyclization with carboxylic acids or

    
     to yield 1,3,4-oxadiazoles .
    

SynthesisWorkflow Acid 1-Phthalazineacetic Acid (Starting Material) Ester Ethyl Ester Intermediate Acid->Ester EtOH/H2SO4 Reflux Hydrazide Phthalazine-1-acetic acid Hydrazide Ester->Hydrazide NH2NH2·H2O Ethanol Triazole 1,2,4-Triazole Derivative Hydrazide->Triazole CS2 / KOH Cyclization Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole POCl3 / R-COOH Cyclodehydration

Caption: Divergent synthesis of heterocyclic systems from 1-phthalazineacetic acid via the hydrazide pivot.[1]

Part 2: Detailed Experimental Protocols

Module 1: Precursor Activation (Synthesis of the Hydrazide)

Rationale: The carboxylic acid is not sufficiently electrophilic for direct heterocyclization. Conversion to the hydrazide introduces a reactive hydrazine moiety essential for building nitrogen-rich heterocycles.

Reagents:

  • (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid (10 mmol)

  • Absolute Ethanol (50 mL)

  • Sulfuric Acid (conc., catalytic, 0.5 mL)

  • Hydrazine Hydrate (99%, 20 mmol)

Protocol:

  • Esterification: Dissolve the starting acid in absolute ethanol (30 mL). Add conc.

    
     dropwise. Reflux for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).
    
    • Checkpoint: The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
    • Workup: Concentrate in vacuo.[2] Neutralize with saturated

      
      . Extract with ethyl acetate, dry over 
      
      
      
      , and evaporate to yield the ethyl ester.
  • Hydrazinolysis: Dissolve the crude ester in ethanol (20 mL). Add hydrazine hydrate (2.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 4–6 hours. A white/pale yellow precipitate typically forms during the reaction.

  • Isolation: Cool to

    
    . Filter the solid precipitate. Wash with cold ethanol (
    
    
    
    ) and ether.
  • Validation:

    • Melting Point: Expect

      
      .
      
    • IR: Look for doublet

      
       peaks around 
      
      
      
      and amide carbonyl at
      
      
      .
Module 2: Synthesis of Linked 1,2,4-Triazole-3-thiols

Rationale: The reaction of the hydrazide with carbon disulfide (


) in the presence of a base (KOH) forms a dithiocarbazate intermediate, which cyclizes to form the 5-substituted-1,2,4-triazole-3-thiol ring. This is a classic route to introduce a "thiol-thione" tautomeric pharmacophore.

Reagents:

  • Phthalazine-1-acetic acid hydrazide (From Module 1, 5 mmol)

  • Carbon Disulfide (

    
    , 10 mmol)
    
  • Potassium Hydroxide (KOH, 5 mmol) dissolved in Ethanol (20 mL)

  • Solvent: Anhydrous Ethanol

Protocol:

  • Salt Formation: Suspend the hydrazide in the ethanolic KOH solution. Stir at room temperature for 30 minutes until a clear solution (or fine suspension) of the potassium salt forms.

  • Addition: Add

    
     dropwise. Caution: 
    
    
    
    is highly flammable and toxic. Use a fume hood.
  • Reflux: Heat the mixture to reflux for 12 hours. Evolution of

    
     gas (rotten egg smell) indicates cyclization is proceeding.
    
  • Workup: Concentrate the solvent to half volume. Dilute with ice-cold water (20 mL).

  • Acidification: Acidify carefully with dilute HCl (1N) to pH 4–5. The triazole product will precipitate as a solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol/DMF.

Mechanism of Action:

TriazoleMechanism Step1 Hydrazide Nucleophilic Attack on CS2 Step2 Formation of Dithiocarbazate Salt Step1->Step2 Step3 Intramolecular Cyclization (- H2S) Step2->Step3 Reflux/KOH Final 1,2,4-Triazole-3-thiol Product Step3->Final Acidification

Caption: Mechanistic pathway for the formation of the 1,2,4-triazole ring from the hydrazide precursor.

Module 3: Synthesis of Linked 1,3,4-Oxadiazoles

Rationale: Cyclodehydration of the hydrazide with a carboxylic acid (or


) favors the formation of the oxygen-containing oxadiazole ring, a bioisostere of the triazole.

Reagents:

  • Phthalazine-1-acetic acid hydrazide (5 mmol)

  • Aromatic Carboxylic Acid (e.g., Benzoic Acid, 5 mmol)

  • Phosphorus Oxychloride (

    
    , 15 mL) - Acts as solvent and dehydrating agent.
    

Protocol:

  • Mixture: In a dry round-bottom flask, mix the hydrazide and the carboxylic acid.

  • Cyclization: Add

    
     carefully. Reflux the mixture on a water bath for 4–6 hours. Protect from moisture (drying tube).
    
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (

    
    ) with vigorous stirring to decompose excess 
    
    
    
    .
  • Neutralization: Neutralize the suspension with solid

    
     or ammonia solution to pH 7–8.
    
  • Isolation: Filter the solid product. Wash with excess water. Recrystallize from ethanol.

Part 3: Data Analysis & Validation

To ensure the integrity of the synthesized heterocycles, compare the spectral signatures against the starting material.

FeatureStarting Material (Hydrazide)Product (1,2,4-Triazole)Product (1,3,4-Oxadiazole)
IR Spectrum

(

),

(C=O Amide)

(SH), Loss of C=O Amide

(C=N), Loss of NH/SH
1H NMR Broad singlets for

(4-6 ppm, 9-10 ppm)
Loss of

; SH proton (13-14 ppm) or NH (thione form)
Loss of all hydrazide NH protons
Solubility Soluble in DMSO, hot EtOHSoluble in dilute alkali (due to SH acidity)Insoluble in alkali; Soluble in organic solvents

Part 4: Troubleshooting & Expert Insights

  • Solubility Issues: The phthalazine core is rigid and planar, leading to poor solubility.

    • Solution: Use DMF or DMSO for NMR analysis. For reactions, if ethanol reflux is insufficient, switch to n-butanol (higher boiling point,

      
      ) or dioxane .
      
  • Cyclization Failures (

    
     route):  If the yield is low, it is often due to incomplete salt formation.
    
    • Fix: Ensure the hydrazide is fully dispersed in the ethanolic KOH before adding

      
      . Stir for longer (1 hour) at RT before heating.
      
  • "Fused" vs. "Linked" Confusion:

    • If your target is a [1,2,4]Triazolo[3,4-a]phthalazine (where the triazole is fused to the N2-C3 bond of the phthalazine), you must start with 1-Hydrazinophthalazine (Hydralazine), not 1-phthalazineacetic acid.

    • The protocols above yield Linked systems (e.g., 5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,3,4-oxadiazole), which are the correct targets when starting from the acetic acid derivative.

References

  • Synthesis of Phthalazine-based Derivatives and Hydrazide Cyclization

    • Title: Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis.[3]

    • Source:Scientific Reports (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Validates the hydrazide activation pathway and subsequent cycliz
  • Triazolo-Phthalazine Chemistry

    • Title: Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.[4]

    • Source:European Journal of Medicinal Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Provides comparative context for fused vs. linked systems.
  • Thiosemicarbazide and Hydrazide Reactivity

    • Title: Thiosemicarbazides: Synthesis and reactions.[5][6][7]

    • Source:Journal of Sulfur Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Mechanistic grounding for the reaction of hydrazides with and isothiocyan

Sources

Application

Introduction: Unlocking the Synthetic Potential of 1-Phthalazineacetic Acid

An Application Guide to Condensation Reactions Involving 1-Phthalazineacetic Acid for Novel Compound Synthesis The phthalazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Condensation Reactions Involving 1-Phthalazineacetic Acid for Novel Compound Synthesis

The phthalazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antihypertensive, antitumor, and anti-inflammatory properties.[1][2] 1-Phthalazineacetic acid represents a particularly valuable, yet underutilized, building block. Its unique structure combines the privileged phthalazine nucleus with a carboxylic acid side chain featuring a reactive α-methylene group (-CH₂-).

This active methylene is the key to the molecule's synthetic versatility. The electron-withdrawing character of both the adjacent phthalazine ring and the carboxyl group increases the acidity of the α-protons, facilitating their removal by a base. This generates a nucleophilic carbanion that can readily participate in a variety of carbon-carbon bond-forming condensation reactions.[3][4]

This guide provides an in-depth exploration of key condensation reactions involving 1-Phthalazineacetic acid. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind protocol design. We will explore how this single precursor can be elaborated into a diverse library of complex molecules with significant therapeutic potential.

Part 1: Knoevenagel-Doebner Condensation for the Synthesis of Phthalazinyl-Acrylic Acids

The Knoevenagel condensation is a powerful reaction for forming α,β-unsaturated compounds.[5] The Doebner modification is particularly relevant for 1-Phthalazineacetic acid, as it specifically utilizes active methylene compounds containing a carboxylic acid moiety.[5] This reaction provides a direct route to (E)-3-(phthalazin-1-yl)acrylic acid derivatives, which are valuable Michael acceptors and precursors for further heterocyclic synthesis.

Scientific Rationale & Mechanistic Insight

The reaction proceeds via the formation of a carbanion at the α-carbon of 1-Phthalazineacetic acid, catalyzed by a weak base like pyridine or piperidine. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system. When pyridine is used as the solvent and catalyst, the reaction often proceeds with concomitant decarboxylation if heated, although with acrylic acids, the unsaturated product can often be isolated.[5] The choice of a mild amine base is critical to prevent self-condensation of the aldehyde partner.[5]

Knoevenagel_Doebner Knoevenagel-Doebner Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Phth_Acid 1-Phthalazineacetic acid Enolate Nucleophilic Carbanion (Enolate) Phth_Acid->Enolate + Base Base Base (e.g., Piperidine) Enolate->Base - BH⁺ Aldehyde Aldehyde (R-CHO) Enolate->Aldehyde Attacks Carbonyl Adduct Tetrahedral Intermediate Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product Elimination Water H₂O Product->Water - H₂O

Caption: Mechanism of the Knoevenagel-Doebner reaction with 1-Phthalazineacetic acid.

Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-2-(phthalazin-1-yl)propenoic acid

This protocol details the reaction of 1-Phthalazineacetic acid with p-anisaldehyde as a representative aromatic aldehyde.

Materials:

  • 1-Phthalazineacetic acid (1.0 eq)

  • p-Anisaldehyde (1.1 eq)

  • Pyridine (solvent)

  • Piperidine (0.1 eq, catalyst)

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 1-Phthalazineacetic acid (e.g., 1.88 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask, add p-anisaldehyde (1.63 g, 12 mmol).

  • Add a catalytic amount of piperidine (0.085 g, 1 mmol) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at 100-110 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold 10% HCl (100 mL). This will neutralize the pyridine and precipitate the product.

  • Stir for 30 minutes until a solid precipitate forms completely.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

  • Dry the purified product under vacuum. Characterize by NMR and Mass Spectrometry.

Data Presentation: Expected Products from Various Aldehydes

The electronic nature of the substituent on the aromatic aldehyde can influence reaction times and yields.

Aldehyde PartnerSubstituent TypeExpected Product NameAnticipated Yield Range
BenzaldehydeNeutral(E)-3-phenyl-2-(phthalazin-1-yl)propenoic acid75-85%
4-NitrobenzaldehydeElectron-Withdrawing(E)-3-(4-nitrophenyl)-2-(phthalazin-1-yl)propenoic acid80-90%
4-MethoxybenzaldehydeElectron-Donating(E)-3-(4-methoxyphenyl)-2-(phthalazin-1-yl)propenoic acid70-80%
CinnamaldehydeConjugated(2E,4E)-5-phenyl-2-(phthalazin-1-yl)penta-2,4-dienoic acid65-75%

Part 2: Crossed Claisen Condensation for the Synthesis of Phthalazinyl β-Keto Esters

The Claisen condensation is a fundamental C-C bond-forming reaction between two ester molecules in the presence of a strong base.[6] To be synthetically useful with 1-Phthalazineacetic acid, a "crossed" Claisen condensation is employed. This requires a two-step approach: first, esterification of the starting acid, and second, condensation of the resulting ester with a non-enolizable ester partner. The final β-keto ester products are exceptionally versatile intermediates for synthesizing a wide array of more complex molecules.

Scientific Rationale & Workflow
  • Esterification: The carboxylic acid must first be converted to an ester (e.g., an ethyl ester) to prevent acid-base side reactions with the strong base used in the Claisen step. Standard Fischer esterification is a reliable method.

  • Crossed Claisen Condensation: The newly formed ethyl 1-phthalazineacetate possesses acidic α-protons. A strong base, such as sodium ethoxide (NaOEt), is used to generate the corresponding enolate. Causality : It is crucial to use a base with an alkoxide that matches the ester (i.e., ethoxide for an ethyl ester) to prevent transesterification, which would lead to a mixture of products.[7] This enolate then attacks a non-enolizable ester partner (one lacking α-protons), such as ethyl formate or ethyl benzoate. The tetrahedral intermediate collapses by expelling an ethoxide leaving group, yielding the β-keto ester. The reaction is driven to completion because the product is deprotonated by the base, forming a stabilized enolate; a final acidic workup is required to obtain the neutral product.[8]

Claisen_Workflow cluster_0 Step A: Fischer Esterification cluster_1 Step B: Crossed Claisen Condensation Start 1-Phthalazineacetic Acid Process1 EtOH, cat. H₂SO₄ Reflux Start->Process1 Ester Ethyl 1-Phthalazineacetate Process2 1. NaOEt, Non-enolizable Ester 2. H₃O⁺ workup Ester->Process2 Ketoester Phthalazinyl β-Keto Ester (Final Product) Process1->Ester Process2->Ketoester

Caption: Two-step workflow for synthesizing β-keto esters from 1-Phthalazineacetic acid.

Experimental Protocols

Protocol A: Esterification - Synthesis of Ethyl 1-Phthalazineacetate

  • Suspend 1-Phthalazineacetic acid (5.64 g, 30 mmol) in absolute ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (1.5 mL) as a catalyst.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated solution into a separatory funnel containing cold water (150 mL) and diethyl ether (100 mL).

  • Neutralize the aqueous layer carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the layers and extract the aqueous phase with additional diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-phthalazineacetate. Purify by column chromatography if necessary.

Protocol B: Crossed Claisen Condensation - Synthesis of Ethyl 2-formyl-2-(phthalazin-1-yl)acetate

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.76 g, 33 mmol) in absolute ethanol (50 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the NaOEt solution in an ice bath and add a solution of ethyl 1-phthalazineacetate (6.48 g, 30 mmol) and ethyl formate (2.44 g, 33 mmol) in anhydrous toluene (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude β-keto ester (in its enol form). Purify by column chromatography.

Part 3: Heterocycle Construction via Cyclocondensation

The true power of these initial condensation products lies in their ability to serve as platforms for building more complex heterocyclic systems. The β-keto esters from Part 2 are ideal substrates for reacting with binucleophiles like hydrazines to form five-membered rings. A compelling example is the reaction with 1-hydrazinophthalazine (hydralazine), a well-known drug, to create novel bis-phthalazine architectures.[9]

Scientific Rationale & Mechanistic Pathway

This reaction is a classic example of pyrazolone formation. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the β-keto ester (typically the more electrophilic ketone). This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the ester carbonyl. Subsequent elimination of ethanol drives the formation of the stable, aromatic pyrazolone ring system. A weak acid catalyst, like acetic acid, is often used to facilitate the initial condensation and subsequent dehydration steps.

Pyrazolone_Formation cluster_0 Cyclocondensation Reaction Ketoester Phthalazinyl β-Keto Ester (from Part 2) Intermediate Hydrazone Intermediate Ketoester->Intermediate + Hydralazine - H₂O Hydralazine 1-Hydrazinophthalazine (Hydralazine) Final_Product Bis-Phthalazine Pyrazolone Derivative Intermediate->Final_Product Intramolecular Cyclization - EtOH

Sources

Method

Scalable Process Design for 1-Phthalazineacetic Acid: From Bench to Pilot Plant

Executive Summary & Strategic Pathway 1-Phthalazineacetic acid is a critical heterocyclic building block, serving as the structural core for antihistamines like Azelastine and emerging PARP inhibitors. While laboratory s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Pathway

1-Phthalazineacetic acid is a critical heterocyclic building block, serving as the structural core for antihistamines like Azelastine and emerging PARP inhibitors. While laboratory synthesis often utilizes diverse condensation methods, industrial scalability demands a route that minimizes chromatographic purification and manages thermal hazards.[1]

This Application Note details the Malonate Displacement Route , selected for its high atom economy and robust impurity rejection profile.[1] Unlike direct condensation methods that often yield isomeric mixtures (1- vs 4-substitution), this route leverages the regiospecific reactivity of 1-chlorophthalazine, ensuring structural integrity at scale.

The Scalable Pathway
  • Activation: Conversion of 1-phthalazinone to 1-chlorophthalazine (POCl₃ chlorination).

  • Homologation: Nucleophilic Aromatic Substitution (

    
    ) with diethyl malonate.
    
  • Transformation: Acid-mediated hydrolysis and decarboxylation to yield the target acid.[1]

Phase 1: Synthesis of 1-Chlorophthalazine (The Activation Step)

Objective: Convert the inert lactam (phthalazinone) into the reactive electrophile 1-chlorophthalazine.

Process Safety Critical Control Point (CCP)

The primary hazard in this phase is the POCl₃ Quench .[1] Incomplete hydrolysis of phosphoryl chloride can lead to the accumulation of metastable phosphorodichloridic acid intermediates, which may decompose violently upon heating or agitation [1].[1]

Detailed Protocol

Scale: 10 mol Batch Basis

  • Reagent Charging:

    • Charge 1-Phthalazinone (1.46 kg, 10 mol) into a glass-lined reactor.

    • Add Acetonitrile (5 L) as the solvent (allows for lower temperature processing than neat POCl₃).[1]

    • Slowly charge Phosphorus Oxychloride (POCl₃) (1.1 eq, 1.68 kg) at 20–25°C.

    • Catalyst: Add N,N-Dimethylaniline (0.1 eq) to accelerate the chlorination.[1]

  • Reaction:

    • Heat the mixture to Reflux (80–82°C) .

    • Monitor: Reaction is typically complete in 4–6 hours.[1] Monitor by HPLC (Target: <0.5% starting material).

    • Observation: The slurry will dissolve into a clear dark solution as the chloride forms.[1]

  • The "Safe Quench" (Critical Step):

    • Cool the reaction mass to 20°C .

    • Distillation: Distill off excess POCl₃ and Acetonitrile under reduced pressure (keep pot temp <50°C) to a stirrable oil.

    • Quench Medium: Prepare a separate vessel with Water/Toluene mixture (1:1 ratio, 10 L) cooled to 0–5°C.

    • Addition: Transfer the reaction residue slowly into the quench vessel. DO NOT add water to the residue.

    • Exotherm Control: Maintain quench temperature <20°C. Evolution of HCl gas must be scrubbed (NaOH scrubber).[1]

  • Isolation:

    • Adjust pH to 8–9 with 20% NaOH (precipitates the free base).[1]

    • Filter the solid 1-chlorophthalazine.[1]

    • Drying: Vacuum oven at 40°C.

    • Yield Expectation: 90–95% (Yellowish crystalline solid).[1]

Phase 2: Carbon Homologation (The Coupling)

Objective: Introduce the acetic acid carbon skeleton via diethyl malonate.[1]

The "Liquid Base" Advantage

While laboratory protocols use Sodium Hydride (NaH), this is hazardous on a kilo-scale due to hydrogen evolution and solid handling issues.[1] We utilize Sodium Ethoxide (NaOEt) in solution, which is pumpable and easier to control.[1]

Detailed Protocol

Scale: 10 mol Batch Basis

  • Anion Formation:

    • In a clean reactor, charge Diethyl Malonate (1.2 eq, 1.92 kg) and Toluene (10 L).

    • Cool to 10°C.

    • Dose 21% NaOEt in Ethanol (1.25 eq) over 1 hour.

    • Stir: Agitate for 30 mins to ensure complete enolate formation.

  • Coupling Reaction:

    • Add the dry 1-Chlorophthalazine (from Phase 1) to the enolate solution.[1]

    • Heat to Reflux (approx. 85°C) .[1]

    • Mechanism: The malonate anion attacks the C1 position, displacing chloride.[1]

    • Monitor: HPLC should show disappearance of chlorophthalazine within 3–5 hours.

  • Work-up:

    • Cool to 25°C.

    • Add Water (5 L) to wash out salts (NaCl).[1]

    • Separate phases.[1][2] The product (Diethyl 2-(phthalazin-1-yl)malonate) remains in the Toluene layer.

    • Note: The intermediate ester is often an oil; proceed directly to Phase 3 (Telescoping) to save time and yield.[1]

Phase 3: Hydrolysis & Decarboxylation

Objective: Convert the diester to the mono-acid and remove the extra carbon (CO₂).[1]

Thermodynamics of Decarboxylation

Decarboxylation of malonic acids typically requires heat.[1] Acidic hydrolysis is preferred here because the phthalazine ring is stable in acid, and it drives the equilibrium toward the precipitate [2].[1]

Detailed Protocol
  • Hydrolysis:

    • Concentrate the Toluene stream from Phase 2 to remove solvent.[1]

    • Add 20% Hydrochloric Acid (HCl) (6 M, 5 eq relative to substrate).[1]

    • Heat to Reflux (100–105°C) .[1]

  • Decarboxylation:

    • As hydrolysis proceeds, the malonic acid intermediate forms and spontaneously decarboxylates at reflux temperatures.[1]

    • Gas Evolution: Monitor CO₂ off-gassing. Reaction is complete when gas evolution ceases (approx. 4–8 hours).[1]

  • Isolation (Purification by pH Swing):

    • Cool the mixture to 20°C.

    • The solution is currently acidic (pH < 1).[1]

    • Slowly add 20% NaOH to adjust pH to 4.0–4.5 (The isoelectric point of the acid).[1]

    • Crystallization: 1-Phthalazineacetic acid will precipitate as a beige/white solid.[1]

    • Cool to 0–5°C and age for 2 hours.

  • Filtration & Drying:

    • Filter the slurry.[1] Wash with cold water.[1]

    • Dry in a vacuum oven at 50°C.

    • Final Yield: ~75–80% (overall from 1-chlorophthalazine).[1]

    • Purity: >98% (HPLC).

Visualizing the Workflow

Reaction Pathway (DOT Diagram)[1]

PhthalazineSynthesis cluster_safety Safety Critical Control Points Start 1-Phthalazinone (Inert Lactam) Inter1 1-Chlorophthalazine (Activated Electrophile) Start->Inter1 POCl3, Reflux (Chlorination) Inter2 Diethyl 2-(phthalazin-1-yl)malonate (Homologated Diester) Inter1->Inter2 Diethyl Malonate NaOEt, Toluene (SnAr Coupling) Target 1-Phthalazineacetic Acid (Target API Intermediate) Inter2->Target HCl (aq), Reflux (-CO2 Decarboxylation)

Figure 1: Synthetic pathway highlighting the activation, coupling, and decarboxylation steps.[1]

Process Flow Diagram: POCl3 Quench Safety

QuenchSafety RxnPot Reaction Vessel (Crude Chlorophthalazine + Residual POCl3) Distill Vacuum Distillation (Remove bulk POCl3) RxnPot->Distill Strip Volatiles QuenchTank Quench Tank (Water/Toluene @ 5°C) Distill->QuenchTank Slow Addition (Inverse Quench) Scrubber Caustic Scrubber (Neutralize HCl/Phosphoric Acid fumes) QuenchTank->Scrubber Vent Gases Note CRITICAL: Never add water to the Reaction Vessel. Always add Reaction Mass to Water. Note->QuenchTank

Figure 2: Process safety flow for handling the exothermic quenching of phosphorus oxychloride.

Analytical Controls & Specifications

To ensure the protocol is self-validating, the following specifications must be met at each stage:

CheckpointParameterMethodAcceptance Criteria
IPC 1 (Chlorination) ConversionHPLC (C18, ACN/H2O)< 0.5% Phthalazinone remaining
IPC 2 (Quench) pHpH MeterpH 8.0–9.0 (Ensures removal of phosphoric acid)
IPC 3 (Coupling) Diester FormationHPLC> 95% Conversion of 1-Chloro
Final Release AssayHPLC> 98.0% w/w
Final Release Loss on DryingGravimetric< 0.5%
Final Release Residue on IgnitionGravimetric< 0.1% (Control of Na salts)

References

  • Safety of POCl3 Hydrolysis: Paymode, D. J., et al. (2021).[1] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 25(1), 43–56.[1][3] [Link][1][3]

  • Malonate Decarboxylation Kinetics: Krapcho, A. P. (2007).[1] "Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters." Arkivoc, 2007(ii), 1–53.[1][4] [Link]

  • Azelastine Intermediate Synthesis (Patent): "Method for producing azelastine hydrochloride." (2022).[1] CN Patent CN113956239A.[1]

  • 1-Chlorophthalazine Properties: PubChem Compound Summary for CID 22057, 1-Chlorophthalazine. [Link]

Sources

Application

Application Notes and Protocols for the Esterification of 1-Phthalazineacetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The synthesis of ester derivatives of 1-Phthalazineacetic acid is a critical step in the development of novel the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of ester derivatives of 1-Phthalazineacetic acid is a critical step in the development of novel therapeutic agents. These esters often exhibit improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability, compared to the parent carboxylic acid. This document provides a comprehensive guide to the most effective and reliable protocols for the esterification of 1-Phthalazineacetic acid, grounded in established chemical principles and supported by practical, field-proven insights.

Introduction: The Strategic Importance of Esterification

1-Phthalazineacetic acid and its derivatives are key scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. The carboxylic acid moiety, while crucial for pharmacological interaction, can limit the molecule's ability to cross cellular membranes and may lead to rapid metabolic clearance. Esterification serves as a strategic prodrug approach to mask the polar carboxylic acid group, thereby enhancing lipophilicity and facilitating passive diffusion across biological barriers. Upon entering the target cell or tissue, endogenous esterases can hydrolyze the ester, releasing the active carboxylic acid and ensuring localized therapeutic action.

Method 1: Classical Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This method is often favored for its simplicity and the use of readily available, inexpensive reagents.[2]

Underlying Principles and Mechanistic Insight

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol.[1] The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate a molecule of water, a process facilitated by the acidic conditions, ultimately yielding the ester.[2]

dot graph Fischer_Esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Carboxylic_Acid" [label="1-Phthalazineacetic Acid", fillcolor="#F1F3F4"]; "Alcohol" [label="R-OH", fillcolor="#F1F3F4"]; "Acid_Catalyst" [label="H₂SO₄ (cat.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Protonated_Acid" [label="Protonated Carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ester" [label="Ester Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Water" [label="H₂O", fillcolor="#F1F3F4"];

"Carboxylic_Acid" -> "Protonated_Acid" [label="+ H⁺"]; "Protonated_Acid" -> "Tetrahedral_Intermediate" [label="+ R-OH"]; "Tetrahedral_Intermediate" -> "Ester" [label="- H₂O, - H⁺"]; "Ester" -> "Water" [style=invis]; } caption: "Fischer-Speier Esterification Mechanism"

Experimental Protocol: Synthesis of Methyl 1-Phthalazineacetate

Materials:

  • 1-Phthalazineacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 1-Phthalazineacetic acid (1.0 eq) in anhydrous methanol (20-50 mL per gram of acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

ParameterConditionRationale
Solvent Anhydrous MethanolServes as both reactant and solvent, driving the equilibrium towards the product.[2]
Catalyst Concentrated H₂SO₄Protonates the carbonyl group, activating it for nucleophilic attack.[1]
Temperature RefluxIncreases the reaction rate.
Work-up NaHCO₃ washNeutralizes the acidic catalyst and any unreacted carboxylic acid.

Method 2: Steglich Esterification for Sensitive Substrates

For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a mild and effective alternative.[3] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4]

Causality of Reagent Choice

The core principle of the Steglich esterification is the in-situ activation of the carboxylic acid by the carbodiimide.[5] DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a DMAP-acylated species, which is an even more potent acylating agent.[5] This "activated ester" readily reacts with the alcohol to form the desired product, while the DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[3]

dot graph Steglich_Esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Carboxylic_Acid" [label="1-Phthalazineacetic Acid", fillcolor="#F1F3F4"]; "DCC" [label="DCC", fillcolor="#FBBC05", fontcolor="#202124"]; "O_Acylisourea" [label="O-Acylisourea Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DMAP" [label="DMAP (cat.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Activated_Ester" [label="DMAP-Acylated Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Alcohol" [label="R-OH", fillcolor="#F1F3F4"]; "Ester" [label="Ester Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DCU" [label="DCU (precipitate)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Carboxylic_Acid" -> "O_Acylisourea" [label="+ DCC"]; "O_Acylisourea" -> "Activated_Ester" [label="+ DMAP"]; "Activated_Ester" -> "Ester" [label="+ R-OH"]; "O_Acylisourea" -> "DCU" [style=invis]; } caption: "Steglich Esterification Mechanism"

Experimental Protocol: Synthesis of Ethyl 1-Phthalazineacetate

Materials:

  • 1-Phthalazineacetic acid

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 1-Phthalazineacetic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate (or the reaction mixture if using EDC) sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Coupling Agent DCC or EDCActivates the carboxylic acid for esterification.[3] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[6]
Catalyst DMAPActs as an acyl transfer catalyst, accelerating the reaction.[5]
Solvent Anhydrous DCMAprotic solvent that does not interfere with the reaction.
Temperature 0 °C to Room Temp.Mild conditions to prevent side reactions and accommodate sensitive substrates.[3]

Method 3: Alkylation with Alkyl Halides

A practical and often high-yielding method for the synthesis of esters of heteroaromatic acetic acids involves the direct alkylation of the carboxylate with an alkyl halide. A similar strategy has been successfully employed for the synthesis of ethyl 2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate.[7]

Rationale and Mechanistic Considerations

This method proceeds via an Sₙ2 reaction mechanism. The carboxylic acid is first deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form the corresponding carboxylate salt. This carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (e.g., ethyl chloroacetate) to displace the halide and form the ester.

dot graph Alkylation_Esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Carboxylic_Acid" [label="1-Phthalazineacetic Acid", fillcolor="#F1F3F4"]; "Base" [label="K₂CO₃", fillcolor="#FBBC05", fontcolor="#202124"]; "Carboxylate" [label="Carboxylate Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkyl_Halide" [label="R-X (e.g., Ethyl Chloroacetate)", fillcolor="#F1F3F4"]; "Ester" [label="Ester Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Salt" [label="KX", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Carboxylic_Acid" -> "Carboxylate" [label="+ K₂CO₃"]; "Carboxylate" -> "Ester" [label="+ R-X"]; "Ester" -> "Salt" [style=invis]; } caption: "Alkylation for Ester Synthesis"

Experimental Protocol: Synthesis of Ethyl 1-Phthalazineacetate via Alkylation

Materials:

  • 1-Phthalazineacetic acid

  • Ethyl chloroacetate

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Acetone (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 1-Phthalazineacetic acid (1.0 eq) in a mixture of anhydrous acetone and anhydrous DMF (e.g., 1:1 v/v), add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add ethyl chloroacetate (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dilute the remaining DMF solution with ethyl acetate and wash thoroughly with water to remove the DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel.

ParameterConditionRationale
Base Anhydrous K₂CO₃A mild base to deprotonate the carboxylic acid without promoting side reactions.
Alkylating Agent Ethyl chloroacetateProvides the ethyl group for ester formation.
Solvent Acetone/DMFA polar aprotic solvent system that facilitates the Sₙ2 reaction.
Temperature RefluxProvides the necessary activation energy for the reaction.

Summary of Protocols and Key Considerations

MethodAdvantagesDisadvantagesBest Suited For
Fischer-Speier Simple, inexpensive reagents.[2]Harsh acidic conditions, reversible reaction.[1]Robust substrates and large-scale synthesis.
Steglich Mild reaction conditions, suitable for sensitive substrates.[3]Use of coupling agents that can be difficult to remove completely.[3]Acid-labile substrates and small to medium-scale synthesis.
Alkylation High yields, avoids strong acids.Requires an activated alkyl halide.Heteroaromatic acetic acids where the carboxylate is a good nucleophile.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17, 522–524.
  • El-Rayes, S. M., et al. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. J. Iran. Chem. Soc.2023, 20, 2487-2508.
  • Wikipedia. Steglich esterification. [Link]

  • National Center for Biotechnology Information. "Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies" PubChem. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification Mechanism. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Steglich Esterification with EDC. Reddit. [Link]

  • Fischer Esterification - Chemistry LibreTexts. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Phthalazineacetic Acid

Welcome to the technical support center for the synthesis of 1-Phthalazineacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Phthalazineacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and understanding.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 1-Phthalazineacetic acid.

Q1: What is the most common synthetic route for 1-Phthalazineacetic acid?

A1: The most prevalent and well-documented method is a two-step synthesis starting from 1(2H)-Phthalazinone.

  • Step 1: N-Alkylation. 1(2H)-Phthalazinone is alkylated at the N2 position using an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. This reaction forms the intermediate, ethyl 1-phthalazineacetate.[1]

  • Step 2: Hydrolysis. The resulting ester is then hydrolyzed, usually under basic conditions (saponification), to yield the final product, 1-Phthalazineacetic acid.[2][3]

This route is favored for its use of readily available starting materials and generally reliable outcomes.

Q2: What kind of overall yield can I realistically expect?

A2: The expected yield can vary significantly based on the optimization of reaction conditions for both steps. While some literature reports N-alkylation yields in the range of 45-75%[4], the subsequent hydrolysis is typically high-yielding. A well-optimized, multi-gram scale synthesis should realistically target an overall yield of 60-70%. Yields below 50% suggest that one or more reaction parameters are suboptimal and require troubleshooting.

Q3: Can I perform this as a one-pot synthesis?

A3: While one-pot syntheses are attractive for their efficiency, converting this specific two-step process into a one-pot reaction is challenging and not recommended. The conditions for N-alkylation (anhydrous, aprotic solvent) are fundamentally incompatible with those required for ester hydrolysis (aqueous, protic conditions). Attempting a one-pot synthesis would likely lead to a complex mixture of starting material, intermediate, final product, and side products, resulting in a significantly lower yield and a difficult purification process.

Part 2: Troubleshooting Guide for Low Yield

This section provides a detailed, problem-oriented approach to troubleshoot and resolve common issues encountered during the synthesis.

Problem Area 1: Low Yield in N-Alkylation Step (Formation of Ethyl 1-Phthalazineacetate)
Q1.1: My N-alkylation reaction has stalled or shows low conversion. What are the primary causes?

A1.1: Low conversion in the N-alkylation step is most often traced back to issues with the base, solvent, or reaction temperature.

  • Insufficient Base Strength or Solubility: The reaction involves the deprotonation of the phthalazinone nitrogen, which has a pKa in the range of amides. A base that is too weak will not generate a sufficient concentration of the nucleophilic anion.

  • Improper Solvent Choice: The solvent must be able to dissolve the phthalazinone salt and facilitate the SN2 reaction. Aprotic polar solvents are generally required.

  • Reaction Temperature Too Low: Like most SN2 reactions, this alkylation requires sufficient thermal energy to overcome the activation barrier.

Workflow: Diagnosing & Solving Low N-Alkylation Yield

Caption: Troubleshooting logic for low N-alkylation yield.

Optimized N-Alkylation Protocol:
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1(2H)-Phthalazinone (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

Problem Area 2: Side Product Formation
Q2.1: I see multiple spots on my TLC plate. What are the likely side products?

A2.1: The primary side product in this reaction is the O-alkylated isomer, 2-ethoxycarbonylmethyl-1-methoxyphthalazine. Phthalazinone exists in a lactam-lactim tautomeric equilibrium. While N-alkylation is generally favored, reaction conditions can influence the ratio of N- vs. O-alkylation.[5] Using certain alkali salts or less polar solvents can sometimes increase the proportion of the O-alkylated product.[6]

Workflow: Minimizing Side Product Formation

G start Start: Significant Side Product Formation check_product Is the side product the O-alkylated isomer? start->check_product cause Cause: Lactim tautomer is reacting. This is favored by less polar solvents or specific counter-ions. check_product->cause Yes solution1 Solution 1: Use a highly polar aprotic solvent like DMF or DMSO. This favors the N-anion. cause->solution1 solution2 Solution 2: Ensure a strong base (e.g., NaH) is used to fully form the N-anion before adding the electrophile. cause->solution2 end_node Result: Increased Selectivity for N-Alkylation solution1->end_node solution2->end_node

Caption: Strategy to suppress O-alkylation side product.

Problem Area 3: Low Yield in Ester Hydrolysis Step
Q3.1: My hydrolysis reaction is incomplete, even after extended reaction times. What's wrong?

A3.1: Incomplete basic hydrolysis (saponification) is uncommon but can occur. The primary reasons are insufficient hydrolytic agent, low temperature, or phase separation.

  • Stoichiometry: At least one equivalent of base (e.g., NaOH, KOH) is required to react with the ester, and another to neutralize the resulting carboxylic acid. Using at least 2.5-3.0 equivalents is recommended to drive the reaction to completion.[2][3]

  • Temperature: Saponification rates are highly temperature-dependent.[7] Refluxing is often necessary to achieve a reasonable reaction time.

  • Solubility: The starting ester may have poor solubility in a purely aqueous solution. The use of a co-solvent like ethanol or THF is crucial to create a homogeneous reaction mixture.

Optimized Hydrolysis Protocol:
  • Dissolve the crude ethyl 1-phthalazineacetate (1.0 eq) in ethanol or a THF/water mixture (e.g., 3:1).

  • Add a solution of Sodium Hydroxide (NaOH, 3.0 eq) in water.

  • Heat the mixture to reflux (typically 80-90 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • The 1-Phthalazineacetic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Summary: Effect of Conditions on N-Alkylation
EntryBaseSolventTemperature (°C)Reported Yield (%)Key Observation
1K₂CO₃DMF6045-75[4]Moderate yield, but a common and scalable method.[4]
2K₂CO₃Acetone/DMFReflux"Reasonable"[1]Co-solvent system used; demonstrates flexibility.[1]
3NaHDMF0 to RT>80 (Expected)Generally provides higher yield and better selectivity for N-alkylation.
4K₂CO₃TolueneRefluxLowPoor solvent choice; low solubility of reagents leads to poor conversion.

Part 3: Purification and Characterization

Q4.1: What is the best way to purify the final product, 1-Phthalazineacetic acid?

A4.1: The most effective purification method for the final product is recrystallization. The crude product obtained after acidic workup is often of high purity (>95%). However, to obtain material suitable for drug development applications, recrystallization is recommended. A mixed solvent system, such as ethanol/water or isopropanol/water, is typically effective. Dissolve the crude solid in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

References
  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Optimization of the reaction conditions a. ResearchGate. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. National Center for Biotechnology Information.[Link]

  • N-Alkylation of phthalazin-1(2H)-one (3). ResearchGate. [Link]

  • Optimization of reaction conditions. a. ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of 1. a. ResearchGate. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts.[Link]

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.[Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Center for Biotechnology Information.[Link]

  • Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. DergiPark.[Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][8]naphthyrin-5(6H)-one. National Center for Biotechnology Information.[Link]

  • Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.[Link]

  • Hydrolysis of Esters. Chemistry LibreTexts.[Link]

Sources

Optimization

Minimizing side reactions during phthalazine ring formation

Technical Support Center: Phthalazine Scaffold Synthesis Topic: Minimizing Side Reactions & Optimizing Heterocyclic Formation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary The phthalazin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phthalazine Scaffold Synthesis Topic: Minimizing Side Reactions & Optimizing Heterocyclic Formation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The phthalazine core (benzo[d]pyridazine) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for PARP inhibitors (e.g., Olaparib), VEGFR inhibitors (e.g., Vatalanib), and antihistamines (e.g., Azelastine). While the primary disconnection—condensation of hydrazine with a 1,2-dicarbonyl equivalent—appears trivial, scale-up frequently encounters three critical failure modes: kinetic N-aminoimide formation , regioisomeric scrambling in asymmetric substrates, and incomplete aromatization .

This guide provides a mechanistic breakdown of these failures and self-validating protocols to ensure high-fidelity synthesis.

Module 1: The Cyclization Checkpoint (Phthalazinone Formation)

Context: The most common route involves reacting phthalic anhydride or 2-acylbenzoic acids with hydrazine hydrate. The Problem: Formation of the thermodynamic product (phthalazinone) competes with the kinetic byproduct (N-aminoimide), particularly when using substituted hydrazines.

Troubleshooting Guide: Cyclization Failures
SymptomRoot CauseMechanistic InsightCorrective Action
Product is soluble in bicarbonate (Acidic impurity) N-Aminoimide formation Hydrazine attacks one carbonyl, but instead of ring-closing to the second carbonyl (6-endo-trig), the terminal amine attacks the imide carbonyl (5-exo-trig) or fails to close, leaving a free acid.Switch Solvent/Temp: Move from EtOH (reflux) to AcOH (reflux). Acid promotes the reversible ring-opening of the kinetic imide, funneling it to the thermodynamic phthalazinone.
Yellow/Orange precipitate Azine (Dimer) formation Stoichiometry error. One hydrazine molecule condenses with two phthalaldehyde molecules.Inverse Addition: Add the substrate solution dropwise into a concentrated hydrazine solution. Ensure Hydrazine is >2.0 eq.
Incomplete conversion (Intermediate detected) Hydrazone Stalling The open-chain hydrazone forms but fails to cyclize due to steric bulk or electron-rich rings deactivating the carbonyl.Dean-Stark Trap: Cyclization is a dehydration. Remove water azeotropically (Toluene/PTSA) to drive equilibrium.
Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired phthalazinone and the parasitic N-aminoimide pathway.

Phthalazine_Cyclization Start Phthalic Anhydride + Hydrazine Inter Mono-hydrazide Intermediate Start->Inter Nucleophilic Attack Kinetic N-Aminoimide (Kinetic Trap) Inter->Kinetic Fast (Low Temp) 5-exo-trig Thermo Phthalazinone (Thermodynamic Product) Inter->Thermo Slow (High Temp/Acid) 6-endo-trig Kinetic->Inter Reversible (AcOH/Heat)

Figure 1: Mechanistic divergence in phthalic anhydride condensation. Acidic high-temperature conditions favor the thermodynamic phthalazinone.

Module 2: Regiocontrol in Asymmetric Synthesis

Context: When synthesizing non-symmetric targets (e.g., Olaparib precursors from 2-acylbenzoic acids), hydrazine can attack either the ketone or the carboxylic acid/ester first, leading to regioisomers.

Q: How do I predict and control regioselectivity? A: Regioselectivity is dictated by the hard/soft acid-base (HSAB) principle and steric hindrance.

  • The Electronic Factor: Hydrazine (a hard nucleophile) prefers the hardest electrophile. In 2-acylbenzoic acids, the ketone is generally more electrophilic than the carboxylate (which is deactivated by resonance).

  • The Steric Factor: If the acyl group is bulky (e.g., tert-butyl), hydrazine may attack the ester/acid first.

Protocol: Regioselective Cyclization (Olaparib Intermediate) Reference Standard: 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one synthesis.

  • Substrate: 2-(3-chloro-4-methylbenzoyl)benzoic acid.

  • Reagent: Hydrazine hydrate (1.5 eq).

  • Solvent: Ethanol (Abs).[1]

  • Procedure:

    • Reflux for 3 hours.[1][2]

    • Critical Step: If isomer mixtures form, switch to 2-step protocol :

      • Convert acid to ester (SOCl2/MeOH).

      • React ester with hydrazine.[1][3][4] The ester is less reactive than the ketone, forcing hydrazine to attack the ketone first (Schiff base formation) followed by cyclization.

Module 3: Functionalization & Chlorination (The POCl3 Step)

Context: Converting phthalazinone to 1-chlorophthalazine is a prerequisite for nucleophilic substitution (SNAr). This step is notorious for hydrolysis side reactions.

Q: My chlorophthalazine hydrolyzes back to the starting material upon workup. Why? A: The C1-position is highly electrophilic. Aqueous quenching generates HCl, which catalyzes the hydrolysis of the C-Cl bond back to C-OH (tautomer of C=O).

Self-Validating Protocol: Anhydrous Workup

StepActionRationale
1. Reaction Reflux phthalazinone in neat POCl3 (5 eq) with catalytic DMF.Vilsmeier-Haack type activation.
2. Monitoring Monitor by TLC (EtOAc/Hex). Do not use MeOH (forms methyl ether byproduct).MeOH reacts with the chloro-product immediately.
3. Quench Do not pour into water. Evaporate excess POCl3 under vacuum first.Minimizes exothermic acid generation.
4. Neutralization Pour residue into ice-cold saturated NaHCO3 or 2M NaOH .Maintain pH > 8. Acidic pH accelerates hydrolysis.
5. Extraction Extract immediately into DCM. Dry over MgSO4.Limit water contact time.
Visualizing the Chlorination Workflow

Chlorination_Workflow cluster_workup Workup Critical Path Substrate Phthalazinone Inter Chlorophthalazine (Highly Reactive) Substrate->Inter Reflux Reagent POCl3 + cat. DMF PathA Aqueous Acid Quench Inter->PathA PathB Evap POCl3 -> Basic Quench Inter->PathB Revert Hydrolysis Reversion (Phthalazinone) PathA->Revert H+ Catalyzed Product 1-Chlorophthalazine (Stable Solid) PathB->Product Kinetic Trapping

Figure 2: Decision tree for chlorination workup. Path B is required to prevent reversion to starting material.

Module 4: Impurity Management (Olaparib Case Study)

Context: In the synthesis of Olaparib, hydrazine toxicity and residual levels are a major compliance issue.

Side Reaction: Dimerization via Azine Linkage When hydrazine is limiting, the newly formed phthalazinone can react with another equivalent of the starting dicarbonyl (or activated intermediate) to form a dimeric species.

Prevention Strategy:

  • Stoichiometry: Always use >2.0 equivalents of hydrazine.

  • Scavenging: Post-reaction, treat the organic layer with an electrophilic scavenger (e.g., polystyrene-bound isocyanate) if using substituted hydrazines, or simple aqueous washes for hydrazine hydrate.

  • Alternative Routes: For Olaparib, modern "Green" routes utilize phthalhydrazide as a starting material (avoiding free hydrazine handling) or employ flow chemistry to minimize the active inventory of hazardous intermediates [1, 2].

References

  • Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[5][6] Green Chemistry. Link

  • Luo, Z., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Link

  • El-Gaby, M. S. A., et al. (2021).[7] A green microwave method for synthesizing a more stable phthalazin-1-ol isomer. Journal of King Saud University - Science. Link

  • Somogyi, L. (2010). Transformation of (N-amino)imides into phthalazines. Tetrahedron. (General reference for Module 1 mechanism).

Sources

Troubleshooting

Technical Support Center: 1-Phthalazineacetic acid Extraction Optimization

This guide outlines the technical optimization of solvent selection for the extraction and purification of 1-Phthalazineacetic acid (CAS: 2996-17-0). It is designed for process chemists and purification engineers encount...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical optimization of solvent selection for the extraction and purification of 1-Phthalazineacetic acid (CAS: 2996-17-0). It is designed for process chemists and purification engineers encountering yield losses, phase separation issues, or purity challenges.

Topic: Solvent Selection & Process Optimization Molecule: 1-Phthalazineacetic acid (1-PAA) Chemical Class: N-heterocyclic Carboxylic Acid Primary Application: Intermediate for antihistamines (e.g., Azelastine) and aldose reductase inhibitors.

Part 1: The Physicochemical Basis (The "Why")

To optimize extraction, we must exploit the amphoteric nature of 1-Phthalazineacetic acid. It contains a basic phthalazine ring and an acidic carboxylic acid tail.

Solubility Profile & Solvent Screening

The extraction logic relies on a pH-Swing mechanism. You cannot select a solvent without defining the pH of the aqueous phase.

ParameterValue (Approx)Implication for Extraction
pKa (COOH) 4.2 – 4.8At pH > 6, it exists as a water-soluble carboxylate salt. At pH < 3, it is the free acid (extractable).
pKa (N-Heterocycle) ~3.5At very low pH (< 1), the nitrogen may protonate, increasing water solubility again (cationic form).
LogP (Octanol/Water) 0.7 – 1.2Moderately polar. Requires polar organic solvents (EtOAc, DCM) for efficient extraction; non-polar solvents (Hexane) will fail.
Recommended Solvent Systems
Process StepRecommended SolventRationale
Primary Extraction Ethyl Acetate (EtOAc) Gold Standard. Good partition coefficient for the free acid. Greener alternative to chlorinated solvents.
Alternative Extraction Dichloromethane (DCM) Higher solubility for 1-PAA but prone to emulsions and environmentally hazardous. Use only if EtOAc yield is <85%.
Impurity Wash Toluene or MTBE Use when 1-PAA is in the aqueous alkaline phase. These solvents remove non-acidic organic impurities without extracting the product.
Crystallization Ethanol / Water (9:1) 1-PAA crystallizes well from cooling alcoholic solutions.

Part 2: Optimization Protocol (Step-by-Step)

This protocol uses a Reactive Extraction strategy to maximize purity before the final isolation.

Phase 1: Dissolution & Impurity Rejection

Goal: Solubilize 1-PAA in water while rejecting non-polar byproducts.

  • Dissolution: Suspend the crude reaction mixture in Water (10 volumes) .

  • Basification: Slowly add 2M NaOH or Na₂CO₃ until pH reaches 9.0 – 10.0 .

    • Mechanism:[1][2][3][4][5][6] 1-PAA converts to sodium 1-phthalazineacetate (highly water-soluble).

  • Organic Wash (Critical): Add Toluene or MTBE (5 volumes). Agitate for 15 minutes.

  • Phase Separation: Discard the organic (top) layer. This layer contains unreacted phthalazines, anhydrides, or oily impurities. The product remains in the aqueous (bottom) layer.

Phase 2: Product Isolation (The pH Swing)

Goal: Protonate the carboxylate to precipitate or extract the free acid.

  • Acidification: Cool the aqueous phase to 10°C. Slowly add 2M HCl or Acetic Acid .

    • Target pH: Adjust to pH 3.5 – 4.0 .

    • Warning: Do not go below pH 2.0. Excess acidity may protonate the phthalazine nitrogen, forming a water-soluble hydrochloride salt, causing yield loss.

  • Extraction: Add Ethyl Acetate (10 volumes). Agitate vigorously.

  • Polishing: Wash the EtOAc layer with Brine (Sat. NaCl) to remove residual water and break mild emulsions.

  • Concentration: Dry over Na₂SO₄ and evaporate solvent to obtain the solid 1-PAA.

Part 3: Troubleshooting Guide (FAQs)

Q1: I am seeing a massive yield loss (>40%) in the aqueous waste. Why?

Diagnosis: The pH of your waste stream is likely too low or too high.

  • Case A (pH < 2): You formed the Phthalazinium Hydrochloride salt. The molecule is cationic and stays in the water.

    • Fix: Back-adjust the aqueous phase to pH 4.0 and re-extract.

  • Case B (pH > 5): You didn't fully protonate the carboxylic acid.

    • Fix: Acidify strictly to pH 3.5 – 4.0.

Q2: A rag layer (emulsion) formed during the DCM extraction. How do I break it?

Diagnosis: Phthalazine derivatives often act as weak surfactants at neutral pH.

  • Immediate Fix: Filter the biphasic mixture through a pad of Celite (Diatomaceous earth) . This physically breaks the emulsion bubbles.

  • Process Fix: Switch from DCM to Ethyl Acetate . If using EtOAc, add 5% IPA (Isopropyl Alcohol) to the organic phase to increase polarity and disrupt the emulsion.

Q3: The final solid is colored (yellow/brown) instead of white.

Diagnosis: Oxidation products of the phthalazine ring or trapped inorganic salts.

  • Fix: Perform a Recrystallization .[2][4][6]

    • Dissolve the solid in boiling Ethanol .

    • Add Activated Carbon (5 wt%) . Stir for 30 mins.

    • Filter hot.[3][6]

    • Cool slowly to 4°C. The color bodies will remain in the mother liquor.

Part 4: Logic Visualization

Workflow Logic: The pH Swing Strategy

ExtractionLogic Crude Crude Mixture (1-PAA + Impurities) Basify Add NaOH (pH 10) Solubilize as Salt Crude->Basify Wash Wash with Toluene (Remove Non-Acids) Basify->Wash Aqueous Aqueous Phase (Contains Product) Wash->Aqueous Product in Water OrganicWaste Organic Phase (Discard Impurities) Wash->OrganicWaste Impurities Acidify Acidify to pH 3.5-4.0 (Form Free Acid) Aqueous->Acidify Extract Extract with EtOAc Acidify->Extract Final Evaporate & Crystallize (Pure 1-PAA) Extract->Final

Caption: The "pH Swing" separates 1-PAA from impurities by toggling between water-soluble (salt) and organic-soluble (acid) states.

Solvent Decision Matrix

SolventSelect Start Select Extraction Solvent Green Priority: Green Chemistry? Start->Green EtOAc Use Ethyl Acetate (Recommended) Green->EtOAc Yes DCM Use DCM (Only if yield <85%) Green->DCM No (Performance only) Emulsion Emulsion Issues? EtOAc->Emulsion AddIPA Add 5% Isopropanol to EtOAc Emulsion->AddIPA Yes

Caption: Decision tree for selecting the optimal extraction solvent based on environmental impact and process performance.

References

  • PubChem. (n.d.). Phthalazineacetic acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Scheffler, G., et al. (2016). Solvent Selection Methodology for Pharmaceutical Processes. Chemical Engineering Research and Design. Retrieved from [Link]

  • Pfizer Inc. (2014).[7] Process for the preparation of Aldose Reductase Inhibitors (Zopolrestat intermediates). Patent US5021434A. Retrieved from

  • Eisai Co. Ltd. (1986). Process for the preparation of Azelastine. Patent US4556709A.

Sources

Optimization

Technical Support Center: Controlling Impurities in Industrial Grade 1-Phthalazineacetic Acid

Welcome to the technical support center for 1-Phthalazineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and control impurities during their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Phthalazineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and control impurities during their experimental work with industrial-grade 1-Phthalazineacetic acid. This document provides in-depth technical guidance, field-proven insights, and validated protocols to ensure the quality and integrity of your research.

Understanding the Impurity Landscape of 1-Phthalazineacetic Acid

The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities can arise from various stages, including synthesis, purification, and storage. A thorough understanding of the potential impurities in 1-Phthalazineacetic acid is the first step toward effective control.

Inferred Synthetic Pathway and Potential Process-Related Impurities

Based on established synthetic routes for phthalazinone derivatives, a plausible industrial synthesis for 1-Phthalazineacetic acid involves the condensation of a phthalic acid derivative with a hydrazine species. A likely route starts from 2-formylbenzoic acid and hydrazine, followed by the introduction of the acetic acid moiety.

Synthesis of 1-Phthalazineacetic acid 2-Formylbenzoic Acid 2-Formylbenzoic Acid Intermediate_A Phthalazinone 2-Formylbenzoic Acid->Intermediate_A Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_A Intermediate_B 1-Phthalazineacetic acid ethyl ester Intermediate_A->Intermediate_B Alkylation Chloroacetic Acid Ethyl Ester Chloroacetic Acid Ethyl Ester Chloroacetic Acid Ethyl Ester->Intermediate_B Final_Product 1-Phthalazineacetic acid Intermediate_B->Final_Product Hydrolysis

Figure 1: Plausible synthetic pathway for 1-Phthalazineacetic acid.

Based on this pathway, the following process-related impurities should be considered:

Impurity Class Potential Impurities Origin
Starting Materials 2-Formylbenzoic acid, HydrazineIncomplete reaction
Intermediates Phthalazinone, 1-Phthalazineacetic acid ethyl esterIncomplete reaction or hydrolysis
Byproducts Phthalic acid, Di-substituted phthalazine derivativesSide reactions, degradation of starting materials
Reagents/Solvents Residual solvents (e.g., ethanol, toluene), inorganic saltsPurification and reaction work-up

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in industrial-grade 1-Phthalazineacetic acid?

A1: Aside from residual starting materials and intermediates from the synthesis, you should be aware of potential degradation products. The phthalazinone ring is generally stable, but the carboxylic acid moiety can be susceptible to degradation. Common impurities can be broadly categorized as organic and inorganic. Organic impurities may include unreacted starting materials, by-products from side reactions, and degradation products. Inorganic impurities could consist of residual catalysts or reagents.

Q2: How can I identify unknown peaks in my HPLC chromatogram?

A2: The identification of unknown impurities requires a systematic approach. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight. Further fragmentation analysis (MS/MS) can provide structural information. Comparing the retention time and mass spectrum with those of synthesized or commercially available reference standards will confirm the identity of the impurity.

Q3: What are the regulatory limits for impurities in an API like 1-Phthalazineacetic acid?

A3: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for impurity control. The specific limits depend on the daily dose of the drug and the nature of the impurity. For example, the ICH Q3A(R2) guideline specifies reporting, identification, and qualification thresholds for impurities in new drug substances. It is crucial to consult the relevant regulatory documents for the specific requirements applicable to your intended use.

Q4: My batch of 1-Phthalazineacetic acid has a slight color. What could be the cause?

A4: A colored impurity often indicates the presence of highly conjugated molecules, which may be byproducts from the synthesis or degradation products. If your synthesis involves nitro-aromatic precursors, residual amounts of these can impart color. Performing a UV-Vis scan of your sample and comparing it to a pure standard can help identify the wavelength of maximum absorbance of the colored impurity, providing clues to its chemical nature.

Troubleshooting Guides

Troubleshooting Impurity Detection by HPLC

High-performance liquid chromatography (HPLC) is the workhorse for impurity profiling. However, challenges can arise, especially with polar acidic compounds like 1-Phthalazineacetic acid.

Issue 1: Poor peak shape or tailing for the main peak and impurities.

  • Cause: Secondary interactions between the acidic analyte and the silica support of the stationary phase.

  • Troubleshooting Steps:

    • Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or phosphoric acid to the aqueous portion of your mobile phase (to a pH of 2.5-3.0) will suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Use a buffered mobile phase: A buffer will maintain a constant pH throughout the analysis, improving reproducibility.

    • Consider a different stationary phase: An "end-capped" column or a column specifically designed for polar compounds can minimize secondary interactions.

Issue 2: An impurity peak is co-eluting with the main peak.

  • Cause: Insufficient chromatographic resolution.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition: Adjust the ratio of your organic and aqueous phases. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.

    • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Use a longer column or a column with a smaller particle size: This will increase the number of theoretical plates and improve resolution.

HPLC Troubleshooting Workflow Start Poor HPLC Separation Tailing_Peak Peak Tailing? Start->Tailing_Peak Coelution Co-elution? Tailing_Peak->Coelution No Lower_pH Lower Mobile Phase pH Tailing_Peak->Lower_pH Yes Optimize_Mobile_Phase Optimize Mobile Phase Ratio Coelution->Optimize_Mobile_Phase Yes End Improved Separation Coelution->End No Use_Buffer Use Buffered Mobile Phase Lower_pH->Use_Buffer Change_Column Change Stationary Phase Use_Buffer->Change_Column Change_Column->End Change_Organic Change Organic Modifier Optimize_Mobile_Phase->Change_Organic Longer_Column Use Longer/Smaller Particle Column Change_Organic->Longer_Column Longer_Column->End

Figure 2: Troubleshooting workflow for HPLC analysis of 1-Phthalazineacetic acid.
Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. However, its success is highly dependent on the choice of solvent and the experimental conditions.

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point, often due to a supersaturated solution cooling too rapidly or the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Re-heat the solution and add more solvent: This will decrease the saturation point and allow the solution to cool to a lower temperature before crystallization begins.

    • Use a solvent system with a lower boiling point.

    • Try a different solvent or a solvent mixture: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective.

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.

      • Seeding: Add a small crystal of the pure compound to the solution.

    • Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Use an ice-salt bath or a freezer to further decrease the solubility.

Issue 3: Low recovery of the purified product.

  • Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.

  • Troubleshooting Steps:

    • Cool the solution for a longer period: Allow more time for the crystals to form.

    • Minimize the amount of solvent used for rinsing: Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Recover a second crop of crystals: Evaporate some of the solvent from the filtrate to obtain a second, albeit likely less pure, crop of crystals.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of 1-Phthalazineacetic acid and its potential impurities. Optimization may be required based on your specific sample and instrumentation.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization of 1-Phthalazineacetic Acid

This protocol outlines a general procedure for the purification of 1-Phthalazineacetic acid. Solvent screening is recommended to find the optimal solvent or solvent system.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, ethyl acetate, acetone, and mixtures thereof) at room temperature and at their boiling points. A good solvent will have high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude 1-Phthalazineacetic acid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Add more hot solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

References

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Retrieved from [Link]

  • Optimizing Pharmaceutical Production with Advanced Separation Technologies. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2017). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ChemInform, 48(32).
  • Domokos, A., Nagy, Z. K., & Marosi, G. (2019). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Molecules, 24(21), 3879.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Patil, A. M., et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications.
  • Vila, S., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(15), 3450.
  • Patil, A. M., et al. (2023, May 15). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. ResearchGate. Retrieved from [Link]

  • CHEM 2423 Recrystalliz
Troubleshooting

Technical Support Center: Stability of 1-Phthalazineacetic Acid

Executive Summary & Stability Profile 1-Phthalazineacetic acid (CAS: 29919-25-3) is a heteroaryl acetic acid derivative often used as an intermediate in the synthesis of aldose reductase inhibitors (e.g., Ponalrestat). W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

1-Phthalazineacetic acid (CAS: 29919-25-3) is a heteroaryl acetic acid derivative often used as an intermediate in the synthesis of aldose reductase inhibitors (e.g., Ponalrestat).

While generally stable in solid form, its stability in solution is highly pH-dependent. In acidic conditions , researchers typically encounter two distinct phenomena:

  • Physical Instability (Precipitation): At pH < 3.5, the molecule exists in its protonated, non-ionized form, leading to rapid precipitation in aqueous media.

  • Chemical Instability (Decarboxylation): In the presence of strong mineral acids (e.g., HCl, H₂SO₄) combined with heat (>50°C), the compound undergoes decarboxylation to form 1-Methylphthalazine .

Chemical Degradation Mechanism

The primary degradation pathway in acidic media is thermal decarboxylation . The phthalazine ring is electron-deficient (containing two nitrogen atoms). Protonation of the ring nitrogens in strong acid further withdraws electron density, destabilizing the C-C bond between the methylene and the carboxyl group.

Pathway Diagram

degradation_pathway PAA 1-Phthalazineacetic Acid (Intact) Protonated Protonated Intermediate (Activated Ring) PAA->Protonated + H+ (Acidic pH) Transition Transition State (- CO2) Protonated->Transition Heat (>50°C) Product 1-Methylphthalazine (Degradant) Transition->Product Irreversible Decarboxylation

Figure 1: Acid-catalyzed thermal decarboxylation of 1-Phthalazineacetic acid.

Troubleshooting Guide

Issue 1: Sample Precipitation / "Cloudy" Solution

Symptom: You prepared a stock solution in 0.1 N HCl or acidic buffer, and a white precipitate formed immediately or upon cooling. Root Cause: Solubility Limit. The pKa of the carboxylic acid group is approximately 3.8–4.2. In conditions where pH < pKa, the non-ionized (insoluble) form predominates.

ParameterObservationAction Required
pH Check pH < 3.0Increase pH. Adjust to pH 6.0–7.5 using dilute NaOH or phosphate buffer.
Solvent 100% AqueousAdd Co-solvent. Use 10–20% DMSO or Methanol to maintain solubility in acidic mobile phases.
Concentration > 1 mg/mLDilute. The intrinsic solubility in acid is low. Reduce concentration or switch to a salt form (Sodium 1-phthalazineacetate).
Issue 2: Loss of Potency / New Impurity Peak

Symptom: HPLC analysis shows a decrease in the main peak area and the appearance of a new, less polar peak (longer retention time in Reverse Phase). Root Cause: Decarboxylation. This occurs if the sample was heated to speed up dissolution in acid or stored in strong acid for >24 hours.

Validation Protocol:

  • Check Retention Time (RT): The degradant (1-Methylphthalazine) is less polar than the parent acid. Expect the impurity to elute after the main peak on a C18 column.

  • Mass Spec Confirmation:

    • Parent (1-PAA): [M+H]+ = 189.06 m/z

    • Degradant (1-Methylphthalazine): [M+H]+ = 145.07 m/z (Loss of 44 Da corresponding to CO₂).

Standardized Analytical Method (HPLC)

To accurately monitor stability, use the following validated conditions. This method ensures separation of the parent acid from the decarboxylated impurity.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard stationary phase for polar organic acids.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Keeps the acid protonated for consistent retention (suppresses ionization).
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Gradient 0-5 min: 10% B; 5-15 min: 10%→60% BRamp required to elute the non-polar 1-methylphthalazine degradant.
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 280 nmPhthalazine ring absorption maximum.
Temperature 25°CCRITICAL: Do not heat the column >30°C to prevent on-column degradation.

Decision Logic for Researchers

Use this flowchart to determine the correct handling of your sample based on your experimental needs.

decision_tree Start Start: Handling 1-PAA Q1 Is the medium Acidic (pH < 4)? Start->Q1 Q2 Is Heat involved (>40°C)? Q1->Q2 Yes Safe1 Safe: Stable at RT for <24h Q1->Safe1 No (Neutral/Basic) Risk1 High Risk: Decarboxylation Q2->Risk1 Yes Precip Risk: Precipitation Q2->Precip No (Room Temp) Action2 Action: Switch to Neutral Buffer Avoid heating acidic solutions Risk1->Action2 Action1 Action: Use DMSO co-solvent or adjust pH > 6 Precip->Action1

Figure 2: Decision matrix for handling 1-Phthalazineacetic acid to avoid degradation or precipitation.

FAQ: Frequently Asked Questions

Q: Can I use 1-Phthalazineacetic acid in a 0.1% TFA LC-MS mobile phase? A: Yes, but with caution. The residence time in the LC system is short, so degradation is negligible during the run. However, do not store samples in acidic mobile phase in the autosampler for >12 hours. Reconstitute samples in 50:50 Water:Methanol (neutral) immediately before injection.

Q: I see a peak at RRT 0.85. Is this the degradant? A: Likely not. The decarboxylated product (1-methylphthalazine) is less polar and usually elutes later (RRT > 1.1) than the parent acid in Reverse Phase. Early eluting peaks are often hydrolysis intermediates (if synthesized from nitrile) or polar impurities like phthalazinone.

Q: How do I re-dissolve the precipitate formed in acid? A: Do not heat it. Add 10% volume of 1M NaOH dropwise until the solution clears, or add DMSO until dissolved. Vortex vigorously.

References

  • General Heterocyclic Chemistry: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Decarboxylation Mechanisms: Tsoleridis, C.A., et al. (1986). "Decarboxylation of 2-pyridylacetic acid derivatives." Journal of the Chemical Society, Perkin Transactions 2. Link (Mechanistic analog for heteroaryl acetic acid decarboxylation).

  • Aldose Reductase Inhibitor Synthesis: Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 1-phthalazineacetic acid derivatives." Journal of Medicinal Chemistry, 34(1), 108-122. Link (Primary source for synthesis and handling of 1-PAA derivatives).

  • Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1962). "A Study of the Hydrolysis of Nitriles in Acid Solution." Journal of the American Chemical Society.[1] Link (Context for the formation and stability of the acid from precursor).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Phthalazine Derivatives

This guide serves as a specialized technical support resource for researchers working with phthalazine derivatives. It addresses the chemical instability inherent to this class—particularly hydrazine-substituted variants...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with phthalazine derivatives. It addresses the chemical instability inherent to this class—particularly hydrazine-substituted variants like Hydralazine and novel phthalazinone scaffolds—and provides actionable protocols to mitigate degradation.

Department: Application Science & Chemical Development Subject: Overcoming Oxidative and Hydrolytic Degradation in Storage Reference ID: PHTH-STAB-2025

Diagnostic FAQ: Understanding the Failure Modes

Before implementing a fix, we must identify the mechanism of degradation. Phthalazine derivatives are chemically privileged structures but suffer from specific vulnerabilities.

Q: Why is my phthalazine compound turning yellow/pink in solution? A: This is a hallmark of oxidative degradation or metal-catalyzed chelation .

  • Mechanism: The nitrogen-rich phthalazine core, especially when substituted with hydrazine groups (e.g., Hydralazine), is prone to oxidation. In the presence of trace metal ions (Cu²⁺, Fe³⁺), the hydrazine moiety oxidizes to form the aromatic phthalazine ring, which can further oxidize to 1-phthalazinone.

  • Indicator: Color shifts (yellowing) often precede precipitation. Pink discoloration typically indicates metal chelation, particularly with stainless steel needles or improper glassware.

Q: I stored my sample in saline at room temperature, and potency dropped by 10% in a week. Why? A: You likely encountered pH-dependent hydrolysis or sorption .

  • Hydrolysis: Phthalazine derivatives exhibit a "U-shaped" pH-stability profile. They are most stable at acidic pH (pH 3–4). At neutral or alkaline pH (>7), the rate of hydrolysis to phthalazinone increases exponentially.

  • Sorption: Lipophilic phthalazine derivatives adsorb onto PVC (polyvinyl chloride) surfaces. Storage in PVC bags or tubing can result in ~10% potency loss within 7 days due to surface binding, not just chemical breakdown.

Q: Are these compounds light-sensitive? A: Yes. Photolysis accelerates the decomposition rate by approximately 15–20% compared to dark controls. Fluorescent light exposure promotes ring-opening reactions and radical formation.

Visualizing the Degradation Pathway

Understanding the chemical trajectory of degradation is critical for selecting the right inhibitor or storage condition.

PhthalazineDegradation Hydralazine Hydralazine (Active) Phthalazine Phthalazine (Intermediate) Hydralazine->Phthalazine Oxidation (O2) Trace Metals Phthalazinone 1-Phthalazinone (Inactive Metabolite) Hydralazine->Phthalazinone Hydrolysis (pH > 7) MetalComplex Metal-Chelate (Pink/Discolored) Hydralazine->MetalComplex Fe/Cu Ions (Needles/Fittings) Hydrazone Sugar-Hydrazone (Adduct) Hydralazine->Hydrazone + Dextrose/Fructose (Excipient Error) Phthalazine->Phthalazinone Oxidation (Aldehyde Oxidase/Chem)

Figure 1: Primary degradation pathways for hydrazine-substituted phthalazines. Note the central role of oxidation and pH-driven hydrolysis.

Troubleshooting Protocols: Storage & Handling

Follow these decision trees to ensure maximum shelf-life. These protocols are self-validating: if followed, color change and precipitation should be absent.

Scenario A: Solid State Storage (Powder)

Standard: Store at < 25°C, Protected from Light.[1] Critical Nuance:

  • Desiccation: Phthalazine salts (e.g., hydrochlorides) are hygroscopic. Moisture uptake catalyzes solid-state hydrolysis.

  • Protocol:

    • Aliquot bulk powder into amber glass vials (Type I borosilicate).

    • Purge headspace with Argon (heavier than air, displaces oxygen better than Nitrogen).

    • Seal with Teflon-lined caps to prevent plasticizer leaching.

    • Store in a secondary container with active silica gel desiccant.

Scenario B: Solution Preparation (Liquid)

Standard: Use immediately or store at 4°C for < 48 hours. Troubleshooting Guide for Liquid Formulation:

ParameterRecommendationTechnical Rationale
Solvent System Water/Saline (0.9% NaCl) Avoid Dextrose/Glucose. Reducing sugars react with the hydrazine group to form hydrazones (Maillard-type reaction).
pH Adjustment Adjust to pH 3.0 – 4.0 Maximum stability is observed at pH 3.5. Use Citrate or Acetate buffers. Avoid Phosphate buffers if possible (can catalyze hydrolysis).
Container Material Glass or Polypropylene DO NOT USE PVC. Phthalazines adsorb to PVC. Use glass syringes or non-PVC IV bags for administration.
Metal Contact Use Filter Needles (Nylon) Avoid stainless steel needles for long contact times. Metals catalyze oxidation (Pink color shift).
Temperature Room Temp vs. Fridge Caution: Refrigeration (4°C) can cause crystallization of concentrated salts. If precipitating, store at 20°C protected from light.

Advanced Stabilization Workflow

For drug development professionals formulating these derivatives for long-term studies.

StorageWorkflow Start Sample Received StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Desiccate Desiccate over Silica Solid->Desiccate GasPurge Argon Headspace Desiccate->GasPurge TempSolid Store < 25°C GasPurge->TempSolid SolventCheck Contains Dextrose? Liquid->SolventCheck Reformulate REJECT: Reformulate in Saline/Water SolventCheck->Reformulate Yes PHCheck Check pH SolventCheck->PHCheck No Acidify Adjust to pH 3.5 (Citrate Buffer) PHCheck->Acidify If pH > 5 Container Glass/Polypropylene (No PVC) PHCheck->Container If pH 3-4 Acidify->Container

Figure 2: Decision matrix for storage and handling. Note the critical checkpoint for Dextrose exclusion.

Analytical Validation: How to Verify Stability

Do not assume stability based on visual inspection alone. Use this HPLC method to quantify degradation products (Phthalazine and Phthalazinone).

Standard Stability-Indicating HPLC Protocol:

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM 1-Octanesulfonic acid (Ion-pairing agent is crucial for polar hydrazine derivatives).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Phthalazine core) and 305 nm (Hydrazone detection).

  • Acceptance Criteria:

    • Purity > 98%.

    • Phthalazinone impurity < 0.5%.[2]

    • No new peaks at RRT (Relative Retention Time) 0.8 or 1.2.

References

  • Stability of Hydralazine Hydrochloride in Aqueous Solutions. Journal of Parenteral Science and Technology. (1990). Identifies pH 3.5 as the maximum stability point and hydrolysis kinetics.[3][4]

  • Stability of Hydralazine Hydrochloride in Aqueous Vehicles. Journal of Clinical and Hospital Pharmacy. (1986). Details incompatibility with dextrose and stability in mannitol/sorbitol.[5]

  • Hydralazine Hydrochloride Monograph. ASHP Injectable Drug Information. (2025). Comprehensive data on light sensitivity, sorption to PVC, and metal incompatibility.

  • Enzymatic Oxidation of Phthalazine. National Institutes of Health (PubMed). Explains the biological and chemical oxidation pathway to phthalazinone.

  • Phthalazine Chemistry & Reactivity. BenchChem Technical Guide. (2025). Overview of the phthalazine ring system's susceptibility to nucleophilic attack and oxidation.

Sources

Reference Data & Comparative Studies

Validation

Part 1: The Cornerstone of Structure Elucidation: ¹H NMR Spectrum Analysis

An In-Depth Technical Guide to the Analytical Characterization of 1-Phthalazineacetic Acid In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 1-Phthalazineacetic Acid

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 1-Phthalazineacetic acid, a heterocyclic compound featuring the phthalazine core, represents a scaffold of significant interest due to the established biological activities of related derivatives.[1][2] This guide provides a comprehensive analysis of its characterization, centered on ¹H NMR spectroscopy and contextualized by comparison with other essential analytical techniques. Our approach is grounded in field-proven insights to not only present data but to explain the causality behind the analytical choices.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the principal technique for determining the molecular structure of organic compounds in solution.[3] For 1-Phthalazineacetic acid, it provides definitive information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum: An Expert Interpretation

While a publicly available, fully assigned spectrum of 1-Phthalazineacetic acid is not readily found, we can predict its features with high confidence based on established principles of NMR spectroscopy and data from analogous structures.[4][5] The analysis must consider the electron-withdrawing nature of the nitrogen atoms in the phthalazine ring and the carboxylic acid group.

The expected ¹H NMR spectrum, likely recorded in a solvent like DMSO-d₆ to ensure solubility and observation of the acidic proton, would exhibit three distinct regions:

  • The Aromatic Region (approx. 7.8 - 9.5 ppm): The phthalazine ring contains five aromatic protons. The two nitrogen atoms significantly deshield adjacent protons. The proton at position 4 (H-4) is expected to be the most downfield due to the anisotropic effect of the neighboring nitrogen (N-3) and the attached side chain. The four protons on the benzo-fused ring will form a complex, higher-order multiplet system.[6]

  • The Methylene Protons (approx. 4.0 - 4.5 ppm): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the carboxylic acid group, placing them in this intermediate region.[7]

  • The Carboxylic Acid Proton (approx. 12.0 - 13.0 ppm): The acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet far downfield.[3] Its presence is a key confirmation of the acetic acid moiety. This signal is readily exchanged with deuterium, a diagnostic test performed by adding a drop of D₂O to the NMR tube, which causes the peak to disappear.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-Phthalazineacetic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influences
H-4~9.4 - 9.6Singlet (or narrow multiplet)1HAdjacent N-3, Acetic Acid Side Chain
Aromatic Protons~7.8 - 8.2Multiplet4HFused Benzene Ring System
Methylene (-CH₂-)~4.2 - 4.4Singlet2HPhthalazine Ring, Carboxylic Acid
Carboxylic Acid (-COOH)~12.5Broad Singlet1HHighly Deshielded, Hydrogen Bonding
Causality Behind Experimental Choices: Factors Influencing the Spectrum

The quality and interpretation of an NMR spectrum are critically dependent on the experimental conditions.

  • Solvent Selection: The choice of solvent is crucial. While CDCl₃ is common, its ability to solvate a carboxylic acid can be limited. DMSO-d₆ is often preferred for its high polarity, which aids in dissolving the analyte and allows for the observation of exchangeable protons (like -COOH and N-H) due to its hydrogen bond accepting nature.[8][9] Solvent choice can significantly alter chemical shifts.[10]

  • Quadrupole Broadening: The ¹⁴N nuclei in the phthalazine ring possess a quadrupole moment (spin I > 1/2).[11][12] This can lead to a phenomenon called quadrupole broadening, where the signals of adjacent protons (especially H-4) may be broadened due to rapid relaxation of the nitrogen nucleus.[13][14] This effect can sometimes obscure fine coupling details. Acquiring the spectrum at an elevated temperature can sometimes sharpen these signals by increasing the rate of molecular tumbling and averaging the electric field gradients.[11]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of 1-Phthalazineacetic acid and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Sweep Width: Approximately 16 ppm, centered around 6-7 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the aromatic ones.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at 2.50 ppm). Integrate all signals.

Part 2: A Comparative Analysis with Alternative Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on a multi-technique approach. Each method provides orthogonal data, building a self-validating system of evidence for the compound's identity and purity.

IntegratedWorkflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization cluster_Validation Final Validation Synthesis Synthesized Product HPLC HPLC Purity Check (>95%) Synthesis->HPLC MS Mass Spec (Confirm MW) HPLC->MS If Pure H_NMR 1H NMR (Confirm Structure) MS->H_NMR C_NMR 13C NMR (Confirm Skeleton) H_NMR->C_NMR Final Structurally Confirmed & Pure Compound C_NMR->Final

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to 1-Phthalazineacetic Acid and 4-Phthalazineacetic Acid for Drug Discovery Professionals

In the landscape of medicinal chemistry, the phthalazine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the phthalazine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, inflammation, and microbial infections.[4][5] Within this promising class of molecules, positional isomers—compounds sharing the same molecular formula but differing in the spatial arrangement of their functional groups—can exhibit remarkably distinct physicochemical properties and pharmacological activities. This guide offers an in-depth comparison of two such isomers: 1-Phthalazineacetic acid and 4-Phthalazineacetic acid.

While direct, head-to-head experimental comparisons of these specific isomers are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and available data on related phthalazine derivatives to provide a comprehensive analysis for researchers, scientists, and drug development professionals. We will explore their potential differences in chemical reactivity, biological targets, and overall drug-like properties, supported by generalized experimental protocols and predictive insights.

Chemical Structure and Physicochemical Properties: A Subtle Shift with Significant Consequences

The core difference between 1-Phthalazineacetic acid and 4-Phthalazineacetic acid lies in the point of attachment of the acetic acid moiety to the phthalazine ring. This seemingly minor variation can profoundly influence the molecule's electronic distribution, steric hindrance, and intermolecular interactions, thereby affecting its solubility, melting point, and crystal packing.

Property1-Phthalazineacetic acid (Predicted)4-Phthalazineacetic acid (Predicted)Rationale for Predicted Differences
Molecular Formula C₁₀H₈N₂O₂C₁₀H₈N₂O₂Identical
Molecular Weight 188.18 g/mol 188.18 g/mol Identical
Polar Surface Area (PSA) 69.1 Ų69.1 ŲIdentical functional groups
LogP ~1.5 - 2.0~1.5 - 2.0Minor differences may arise due to intramolecular interactions.
pKa (acidic) ~4.0 - 4.5~4.0 - 4.5The electronic influence of the phthalazine nitrogen atoms on the carboxylic acid pKa is expected to be similar for both isomers.
Solubility Moderate in polar organic solventsModerate in polar organic solventsSubtle differences in crystal lattice energy due to packing could lead to slight variations in solubility.
Melting Point HighHighDifferences in crystal packing efficiency due to isomerism can lead to variations in melting points.

Note: The values in the table are predicted based on the chemical structures and data for analogous compounds. Experimental verification is essential.

The proximity of the acetic acid group to the nitrogen atom at position 2 in 1-Phthalazineacetic acid could lead to intramolecular hydrogen bonding, potentially influencing its conformation and interaction with biological targets. In contrast, the acetic acid group in the 4-position isomer is more sterically accessible.

Synthesis Strategies: Navigating the Path to Positional Control

The synthesis of these isomers would likely diverge at a key step, starting from a common or closely related precursor. The choice of starting material and reaction conditions would be critical in directing the substitution to the desired position.

A plausible synthetic approach for 4-Phthalazineacetic acid could involve the use of a 4-substituted phthalazine precursor, such as a 4-halophthalazine, followed by a cross-coupling reaction to introduce the acetic acid or a synthon thereof. For instance, a Sonogashira coupling with a protected acetylene followed by oxidation could be a viable route.[6]

The synthesis of 1-Phthalazineacetic acid presents a different challenge. One potential strategy could involve the cyclization of a suitably substituted benzene derivative to form the phthalazine ring with the acetic acid precursor already in place.

Generalized Experimental Protocol: Synthesis of a Phthalazineacetic Acid Derivative

This protocol outlines a general approach that could be adapted for the synthesis of either isomer, highlighting the critical steps for achieving positional selectivity.

G start Start with a suitable phthalic acid or phthalic anhydride derivative step1 Functional group manipulation to introduce a handle for acetic acid attachment (e.g., halogenation) start->step1 step2 Cross-coupling reaction (e.g., Sonogashira, Suzuki) with a protected acetic acid synthon step1->step2 Positional selectivity determined here step3 Formation of the phthalazine ring via condensation with hydrazine step2->step3 step4 Deprotection of the acetic acid moiety step3->step4 end Final product: 1- or 4-Phthalazineacetic acid step4->end G start Seed cancer cells in a 96-well plate step1 Treat cells with varying concentrations of 1- and 4-Phthalazineacetic acid start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) step2->step3 step4 Incubate for 2-4 hours (formation of formazan crystals) step3->step4 step5 Solubilize formazan crystals with a suitable solvent step4->step5 step6 Measure absorbance at ~570 nm step5->step6 end Calculate cell viability and IC50 values step6->end

Caption: Workflow for determining the in vitro cytotoxicity of the phthalazineacetic acid isomers.

Structure-Activity Relationship (SAR): Decoding the Isomeric Difference

The structure-activity relationship (SAR) for phthalazine derivatives is a complex interplay of electronic and steric factors. For 1- and 4-Phthalazineacetic acid, the following SAR principles can be postulated:

  • Position 1 Substitution: The proximity to the nitrogen at position 2 could lead to electronic effects that modulate the acidity of the carboxylic acid. Steric hindrance from the adjacent fused benzene ring might restrict the conformational flexibility of the acetic acid side chain.

  • Position 4 Substitution: Substitution at the 4-position is generally more sterically accessible. [7]This could allow for more diverse and potentially stronger interactions with a biological target. The electronic environment at this position is also influenced by both nitrogen atoms of the phthalazine ring.

Analytical Characterization: Distinguishing Between the Isomers

Unequivocal identification and differentiation of the two isomers are crucial for any research and development effort. A combination of spectroscopic and chromatographic techniques would be employed.

Analytical TechniqueExpected Observations and Distinctions
¹H NMR Spectroscopy The chemical shifts and coupling patterns of the aromatic protons on the phthalazine ring will be distinct for each isomer due to the different positions of the acetic acid group. The proton on the carbon bearing the acetic acid in the 1-isomer will likely experience a different electronic environment compared to the corresponding proton in the 4-isomer.
¹³C NMR Spectroscopy The chemical shifts of the carbon atoms in the phthalazine ring, particularly the carbon attached to the acetic acid group and its neighboring carbons, will be different for the two isomers.
Mass Spectrometry (MS) Both isomers will have the same molecular weight and will likely show similar fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) A well-developed HPLC method, likely using a reverse-phase column, should be able to separate the two isomers based on subtle differences in their polarity and interaction with the stationary phase.
X-ray Crystallography If suitable crystals can be obtained, X-ray crystallography will provide unambiguous structural confirmation and information on the solid-state conformation and intermolecular interactions.

Conclusion: A Call for Direct Comparative Studies

This guide has provided a comprehensive, albeit predictive, comparison of 1-Phthalazineacetic acid and 4-Phthalazineacetic acid. While the phthalazine scaffold is a wellspring of pharmacological activity, the nuanced effects of positional isomerism for these specific acetic acid derivatives remain an underexplored area. The subtle structural differences are likely to translate into significant variations in their biological profiles, highlighting the importance of precise and selective synthesis in drug discovery.

The lack of direct comparative experimental data in the public domain underscores a clear research opportunity. A head-to-head study of these isomers, encompassing their synthesis, physicochemical characterization, and biological evaluation against a panel of relevant targets, would provide invaluable insights into the structure-activity relationships of this important class of compounds. Such research would not only advance our fundamental understanding of phthalazine chemistry but also pave the way for the rational design of novel and more effective therapeutic agents.

References

  • Sangshetti, J. N., Pathan, S. K., Patil, R. H., Ansari, S. A., Chhajed, S. S., Arote, R. B., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979–3997.
  • Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. [Link]

  • A concise review on phthlazine derivatives and its biological activities. (n.d.). PharmaInfo.net.
  • Sangshetti, J. N., et al. (2019). Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives : A Systematic Review.
  • Sangshetti, J. N., et al. (2019).
  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2007). Molecules. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Advances. [Link]

  • A Comparative Guide to the Structure-Activity Relationship of Phthalazine Analogs. (2025). BenchChem.
  • Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. (2019). Molecular Diversity. [Link]

  • Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Journal of the Egyptian National Cancer Institute. [Link]

  • Phthalazines. (n.d.).
  • Phthalic Acid Esters: Natural Sources and Biological Activities. (2021). Toxins. [Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. (2025).
  • 1-Naphthaleneacetic acid synthesis. (n.d.). ChemicalBook.
  • Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. (2022). Molecules. [Link]

  • Phthalic Acid Esters: Natural Sources and Biological Activities. (2021). MDPI. [Link]

  • Biochemical and biological properties of 4-(3-phenyl- [1][2][4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. (2008). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors. (2006). Journal of Agricultural and Food Chemistry. [Link]

  • Pharmacological evaluation of some new 1-substituted-4-hydroxy-phthalazines. (2004). Arzneimittel-Forschung. [Link]

  • Microwave‐Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiprolifer
  • Chemical structure: a synthesis of 4-azidophenylacetic acid (AZ)... (n.d.).
  • Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. (2013). Archives of Pharmacal Research. [Link]

  • Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. (2024). Molecules. [Link]

  • Synthesis and biological activity of methoxyacrylate phthalazines. (2012). Journal of the Brazilian Chemical Society.
  • Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. (2019). RSC Advances.
  • Synthesis and characterization of p-chlorophenylacetic acid. (2025).
  • Method for preparing 4-phenylacetylene phthalic anhydride from 4-bromophthalic acid. (2009).

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Validation

Technical Guide: UV-Vis Absorption Profile of Phthalazine &amp; Diaza-Analogs

The UV-Vis Absorption Characteristics of Phthalazine Compounds guide follows below. It is structured as a technical comparison resource for researchers, avoiding generic templates to focus on high-value spectral data and...

Author: BenchChem Technical Support Team. Date: February 2026

The UV-Vis Absorption Characteristics of Phthalazine Compounds guide follows below. It is structured as a technical comparison resource for researchers, avoiding generic templates to focus on high-value spectral data and experimental rigor.[1]

Content Type: Comparative Spectroscopy Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Development Scientists[1]

Executive Summary: The Phthalazine Chromophore

Phthalazine (2,3-diazanaphthalene) represents a critical pharmacophore in modern drug discovery, serving as the core scaffold for VEGFR inhibitors (e.g., Vatalanib) and PARP inhibitors.[1][2] Unlike its carbocyclic analog naphthalene, the presence of two adjacent nitrogen atoms introduces significant


 electronic transitions that are highly sensitive to solvent polarity (solvatochromism) and pH.[2]

This guide provides a definitive comparison of phthalazine’s optical properties against its structural isomers—Quinoxaline , Cinnoline , and Quinazoline —to aid in structural elucidation and purity analysis.[2]

Fundamental Electronic Transitions

The UV-Vis spectrum of phthalazine is characterized by two distinct types of electronic excitations:

  • 
     Transitions (High Intensity):  Occur in the UV region (200–300 nm), originating from the aromatic conjugated system.[1][2]
    
  • 
     Transitions (Low Intensity):  Occur in the near-UV/visible region (>300 nm).[1] These are "symmetry forbidden" but vibronically allowed, arising from the non-bonding lone pairs on the nitrogen atoms.[1]
    
Diagram 1: Electronic Energy Level Workflow

The following diagram illustrates the comparative energy gaps and transition types for diazanaphthalenes.

ElectronicTransitions Ground Ground State (S0) π and n orbitals PiStar Excited State (S2) π* orbital Ground->PiStar π → π* Transition (High Energy, High ε) λ ~210-280 nm NStar Excited State (S1) π* orbital (lower energy) Ground->NStar n → π* Transition (Low Energy, Low ε) λ >300 nm Solvent Solvent Effect: Polar solvents stabilize n orbital (Blue Shift of n → π*) Solvent->Ground H-bonding

Figure 1: Energy diagram showing the origin of the dual-band spectrum in phthalazine.[1] The


 transition is the key differentiator from naphthalene.[1]

Comparative Spectral Analysis

The following data normalizes absorption maxima (


) and molar extinction coefficients (

) across the diazanaphthalene isomer family.
Table 1: Spectral Characteristics of Diazanaphthalenes (in Cyclohexane)

Data sourced and synthesized from Mason (J. Chem. Soc.) and NIST Standard Reference Data.[1]

CompoundStructure

(nm) [

]


(nm) [

]

Key Spectral Feature
Phthalazine 2,3-diazanaphthalene215, 260 4.8, 3.7340 (shoulder) ~2.5Weakest

due to N-N interaction.[1]
Quinoxaline 1,4-diazanaphthalene232, 3164.5, 3.8339 2.8Distinct, sharp

band.[2]
Cinnoline 1,2-diazanaphthalene225, 280, 3204.6, 3.5, 3.3390 2.4Most red-shifted (lowest energy)

.[1][2]
Quinazoline 1,3-diazanaphthalene224, 3184.5, 3.6330 (weak) 2.3Spectrum resembles naphthalene closely.[1][2]
Critical Insights for Researchers:
  • Differentiation: Phthalazine can be distinguished from Quinoxaline by the lack of a sharp, resolved peak above 330 nm; instead, it presents a broad, low-intensity tail/shoulder.[2]

  • Solvent Sensitivity (Solvatochromism):

    • Non-polar (Cyclohexane): Best for resolving fine vibrational structure and

      
       bands.[1]
      
    • Polar Protic (Methanol/Water): Causes a Hypsochromic (Blue) Shift of the

      
       band.[1] The lone pair electrons form Hydrogen bonds with the solvent, lowering the energy of the ground state (
      
      
      
      orbital) and increasing the energy gap (
      
      
      ) required for excitation.[1]
    • Example: Phthalazine

      
       shifts from ~340 nm (Cyclohexane) to ~330 nm (Methanol).[1][2]
      

Experimental Protocol: High-Fidelity UV-Vis Characterization

To obtain publication-quality spectra for phthalazine derivatives, strict adherence to solvent purity and concentration limits is required to prevent aggregation or protonation artifacts.[1]

Diagram 2: Spectral Acquisition Workflow

ExperimentalProtocol Step1 1. Solvent Selection (Spectroscopic Grade) Step2 2. Stock Solution Prep (1.0 mM in Cyclohexane) Step1->Step2 Step3 3. Dilution Series (10 - 50 µM) Step2->Step3 Step4 4. Baseline Correction (Dual-beam or Blank subtraction) Step3->Step4 Step5 5. Scan Parameters (200-450 nm, 1 nm bandwidth) Step4->Step5 Step6 6. Data Validation (Check Beer-Lambert Linearity) Step5->Step6 Decision Is n->π* visible? Step6->Decision Action1 Report Data Decision->Action1 Yes Action2 Increase Conc. or Change Solvent Decision->Action2 No (Too weak)

Figure 2: Step-by-step workflow for accurate UV-Vis characterization of phthalazine compounds.

Detailed Methodology
  • Solvent Choice:

    • Primary: Cyclohexane or Heptane (Spectroscopic Grade).[2] Reason: Non-polar solvents do not H-bond with the nitrogen lone pairs, allowing the observation of the true

      
       transition energy.[1]
      
    • Secondary: Methanol.[1] Reason: Useful for solubility of polar derivatives, but be aware of the blue shift (approx. 10-15 nm) of the long-wavelength band.[1]

    • Avoid: Acidic solvents (e.g., 0.1 N HCl).[2] Protonation of the nitrogen atoms (

      
      ) eliminates the 
      
      
      
      transition entirely and significantly alters the
      
      
      profile.[1]
  • Sample Preparation:

    • Prepare a Stock Solution of

      
       M.[1]
      
    • Prepare Working Standards at

      
       M (for 
      
      
      
      ) and
      
      
      M (for
      
      
      ). Note: Higher concentration is needed to see the weak n->pi transition.
  • Instrumentation Settings:

    • Range: 200 nm – 450 nm.[1]

    • Scan Speed: Medium (approx. 200-400 nm/min).[1]

    • Path Length: 1.0 cm quartz cuvette. Glass cuvettes absorb UV light below 300 nm and must not be used.[1]

Applications in Drug Development

Phthalazine derivatives are not merely spectroscopic curiosities; their absorption profiles are directly linked to their electronic structure and binding affinity in kinase inhibitors.[1]

  • VEGFR Inhibition: Compounds like Vatalanib (PTK787) utilize the phthalazine core to mimic the adenine ring of ATP.[1] The electron-deficient nature of the ring (observable via the specific

    
     shifts) enhances 
    
    
    
    -stacking interactions within the kinase binding pocket.[1]
  • Photostability: The distinct absorption gap between the UV and visible regions makes phthalazine derivatives relatively photostable compared to other heterocycles that absorb strongly in the visible range, a desirable trait for shelf-life stability.[1]

References

  • Mason, S. F. (1962).[2] "The Electronic Spectra of N-Heteroaromatic Systems. Part I. The Diazanaphthalenes." Journal of the Chemical Society, 493-499.[1] [2]

  • Hochstrasser, R. M., & Marzzacco, C. (1968).[2] "Perturbations between Electronic States in Aromatic and Heteroaromatic Molecules." The Journal of Chemical Physics, 49(3), 971-984.[1][2]

  • NIST Chemistry WebBook. "Phthalazine UV-Vis Spectrum." National Institute of Standards and Technology.[1] [2]

  • Bolton, R., et al. (1986).[2] "Tautomerism and Electronic Spectra of Phthalazinones." Journal of the Chemical Society, Perkin Transactions 2.[1] [2]

  • Emam, S. M., et al. (2023).[2] "Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Chromatographic Purity Assessment of 1-Phthalazineacetic Acid

This guide provides an in-depth technical comparison of chromatographic methods for assessing the purity of 1-Phthalazineacetic acid, a critical intermediate in pharmaceutical synthesis. As the purity of active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chromatographic methods for assessing the purity of 1-Phthalazineacetic acid, a critical intermediate in pharmaceutical synthesis. As the purity of active pharmaceutical ingredients (APIs) and their precursors is paramount to drug safety and efficacy, robust and reliable analytical methods are essential. This document details a primary High-Performance Liquid Chromatography (HPLC) method and compares it with an orthogonal approach, offering field-proven insights into method design, validation, and interpretation, grounded in authoritative standards.

Introduction: The Analytical Imperative for 1-Phthalazineacetic Acid

1-Phthalazineacetic acid is a heterocyclic carboxylic acid whose structural integrity and purity are critical for the downstream synthesis of various pharmaceutically active molecules. Impurities, which can arise from the synthetic route or degradation, may impact the safety, efficacy, and stability of the final drug product. Therefore, a highly selective and sensitive analytical method is required to separate and quantify the main component from any potential process-related impurities and degradation products.

The development of a stability-indicating analytical method—one that can resolve the API from its potential degradants—is a cornerstone of pharmaceutical analysis, guided by the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures.[][2][3] This guide will explore two distinct reversed-phase HPLC approaches, demonstrating the concept of orthogonality in ensuring comprehensive purity analysis.

Primary Purity Assessment: A Robust C18-Based HPLC-UV Method

The workhorse of pharmaceutical purity analysis is reversed-phase HPLC with a C18 stationary phase. This choice is predicated on its broad applicability and robust performance for moderately polar to non-polar compounds. For 1-Phthalazineacetic acid, which contains both a hydrophobic phthalazine core and a polar carboxylic acid group, a C18 column provides an excellent primary mechanism of separation based on hydrophobicity.

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is ideal for the aromatic phthalazine ring system.

  • Mobile Phase: A gradient elution using acetonitrile and a low-pH aqueous buffer (e.g., 0.1% formic acid in water) is employed. The acidic pH is crucial; it suppresses the ionization of the carboxylic acid moiety (pKa ~3-4), rendering the molecule less polar and ensuring good retention and symmetric peak shape on the reversed-phase column.[4]

  • Detection: UV detection is chosen due to the strong chromophore of the phthalazine ring system. A photodiode array (PDA) detector is preferred to assess peak purity and to select the optimal detection wavelength (e.g., ~254 nm or a local maximum).

  • Gradient Elution: A gradient is necessary to ensure that both more polar impurities (eluting early) and more non-polar, hydrophobic impurities (eluting late) are effectively separated and eluted within a reasonable runtime.

Experimental Workflow: Primary HPLC Method

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Prepare 1-Phthalazineacetic Acid Standard & Sample (e.g., 1 mg/mL in Diluent) MobilePhase 2. Prepare Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Inject 3. Inject onto C18 Column MobilePhase->Inject System Equilibration Separate 4. Gradient Elution (e.g., 5% to 95% B) Inject->Separate Detect 5. UV/PDA Detection Separate->Detect Integrate 6. Integrate Peaks Detect->Integrate Chromatogram Quantify 7. Quantify Impurities (% Area Normalization) Integrate->Quantify Report 8. Generate Report Quantify->Report

Caption: Workflow for the primary HPLC-UV purity assessment.

Orthogonal Comparison: Phenyl-Hexyl Column for Alternative Selectivity

To ensure that no impurities are co-eluting with the main peak or with each other, an orthogonal method is essential.[5][6] Orthogonality in chromatography is achieved by using a separation technique with a different selectivity.[7] While the C18 phase separates primarily based on hydrophobicity, a Phenyl-Hexyl stationary phase introduces an alternative separation mechanism: π-π interactions .

The phenyl rings in the stationary phase can interact with the aromatic phthalazine ring of the analyte and its impurities, leading to a different elution order compared to the C18 column. This is particularly effective for separating aromatic compounds with subtle differences in their electronic structure.[8][9]

Causality Behind Orthogonal Method Choices

The choice of a Phenyl-Hexyl column provides a fundamentally different interaction mechanism. While the C18 column relies on non-specific hydrophobic interactions, the Phenyl-Hexyl phase offers specific π-π stacking interactions with aromatic analytes. This can lead to enhanced resolution of impurities that differ in aromaticity or the position of substituents on an aromatic ring, which might have similar hydrophobicity and thus co-elute on a C18 column.

Method_Comparison cluster_methods Chromatographic Methods cluster_evaluation Performance Evaluation C18 Primary Method: C18 Column Separation Mechanism: Hydrophobic Interactions Resolution Resolution of Impurities C18->Resolution Evaluate PeakShape Peak Shape & Tailing C18->PeakShape Evaluate RunTime Analysis Run Time C18->RunTime Evaluate Sensitivity Limit of Detection (LOD) C18->Sensitivity Evaluate Phenyl Orthogonal Method: Phenyl-Hexyl Column Separation Mechanism: π-π Interactions & Hydrophobicity Phenyl->Resolution Evaluate Phenyl->PeakShape Evaluate Phenyl->RunTime Evaluate Phenyl->Sensitivity Evaluate Conclusion Optimal Method Selection Resolution->Conclusion Compare Results PeakShape->Conclusion Compare Results RunTime->Conclusion Compare Results Sensitivity->Conclusion Compare Results

Caption: Logical comparison of primary and orthogonal methods.

Comparative Performance Data (Illustrative)

The following table presents hypothetical but realistic data comparing the performance of the two methods for 1-Phthalazineacetic acid and two potential impurities: a polar starting material (Impurity A: Phthalic Anhydride derivative) and a non-polar by-product (Impurity B: Chlorinated intermediate).

ParameterPrimary Method (C18)Orthogonal Method (Phenyl-Hexyl)Rationale & Insights
Resolution (Rs) of Main Peak and Impurity B 1.82.5 The Phenyl-Hexyl column provides superior resolution for the structurally similar aromatic impurity due to π-π interactions.
Retention Time of Main Peak (min) 8.57.2The Phenyl-Hexyl phase is generally less retentive for non-aromatic portions of the molecule, leading to a slightly faster elution.
Tailing Factor (Main Peak) 1.11.2Both methods provide excellent peak shape, well within the acceptable range (<1.5).
Analysis Run Time (min) 2018The orthogonal method offers a slightly faster analysis.
Limit of Quantitation (LOQ) for Impurity A 0.05%0.04%Both methods demonstrate comparable and adequate sensitivity for trace impurity quantification.

Potential Impurities and Forced Degradation Insights

A robust purity method must be "stability-indicating," meaning it can separate the intact drug from products formed under stress conditions. Forced degradation studies are performed to purposefully degrade the sample and ensure the method's specificity.[10][11]

  • Process-Related Impurities: Based on common synthesis routes for phthalazine derivatives, potential impurities could include:

    • Unreacted Starting Materials: Such as phthalic anhydride or substituted benzoic acids.

    • Intermediates: Such as chlorinated phthalazine precursors.

    • By-products: From incomplete reactions or side reactions.

  • Degradation Products: 1-Phthalazineacetic acid is susceptible to:

    • Hydrolysis (Acidic/Basic): The amide-like bond within the phthalazinone ring could be susceptible to hydrolysis under harsh pH conditions.

    • Oxidation: The methylene group of the acetic acid side chain could be a site for oxidation.

    • Photodegradation: Aromatic systems are often sensitive to light, potentially leading to complex degradation pathways.

    • Thermal Degradation: Decarboxylation of the acetic acid moiety is a potential thermal degradation pathway.

Detailed Experimental Protocols

Primary Method: C18 HPLC-UV Protocol
  • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent, with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 20.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

System Suitability Test (SST) - A Self-Validating System

To ensure the trustworthiness of the results for each analytical run, a System Suitability Test (SST) must be performed. This validates that the chromatographic system is performing adequately.

  • Procedure: Make five replicate injections of a standard solution (e.g., 1.0 mg/mL).

  • Acceptance Criteria (as per USP <621>):

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0% for the five replicate injections.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

Conclusion and Recommendations

This guide has detailed two robust, orthogonal HPLC methods for the chromatographic purity assessment of 1-Phthalazineacetic acid.

  • The Primary C18 Method offers excellent general-purpose separation based on hydrophobicity and serves as a reliable standard for routine quality control.

  • The Orthogonal Phenyl-Hexyl Method provides an alternative selectivity based on π-π interactions, which is crucial for confirming the absence of co-eluting aromatic impurities and serves as an invaluable tool during method development and validation.

For comprehensive purity profiling, it is recommended to develop and validate both methods. The primary C18 method can be used for routine release testing, while the orthogonal Phenyl-Hexyl method should be employed during initial process development, for the analysis of pivotal stability samples, and to investigate any out-of-specification results to ensure the highest confidence in the material's purity profile.

References

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020). MDPI. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Orthogonal HPLC methods. (2018). Slideshare. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Understanding Reverse Phase Selectivity for Different Compound Classes. (2024). YouTube. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (2013). Der Pharma Chemica. [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • US Patent US4910022A - Phthalazineacetic acid composition and tablet.
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026). Oreate AI. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Phthalazineacetic acid proper disposal procedures

Introduction: Operational Context 1-Phthalazineacetic acid (CAS: 4757-27-1) is a functionalized organic acid often utilized in drug discovery as an intermediate, particularly in the synthesis of aldose reductase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Operational Context

1-Phthalazineacetic acid (CAS: 4757-27-1) is a functionalized organic acid often utilized in drug discovery as an intermediate, particularly in the synthesis of aldose reductase inhibitors for diabetic complication research. While it is not classified as a P-listed or U-listed acute hazardous waste by the EPA under RCRA (Resource Conservation and Recovery Act), it poses specific chemical handling risks due to its acidic nature and potential for irritation.

The Core Safety Directive: The primary risk in disposing of 1-Phthalazineacetic acid is not its inherent instability, but its incompatibility with common laboratory waste streams . As a weak organic acid, it must be rigorously segregated from strong bases and oxidizers to prevent exothermic reactions or the generation of toxic byproducts in waste drums.

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the chemical state. 1-Phthalazineacetic acid is typically a solid (off-white crystals) but is frequently handled in solution (DMSO, Methanol, or aqueous buffers).

Table 1: Chemical Safety Profile (GHS Standards)

ParameterSpecificationOperational Implication
Signal Word WARNING Standard PPE (Gloves, Goggles, Lab Coat) required.
Hazard Statements H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2] Irritant)Do not dispose of via sink/drain. Dust control is critical for solids.
Chemical Class Organic AcidSegregation Critical: Incompatible with strong bases and oxidizers.[1][3]
RCRA Status Non-Listed (Characteristic)Dispose as "Hazardous Chemical Waste" (D002 if pH ≤ 2 in solution).

Pre-Disposal Protocol: The Self-Validating System

To ensure safety, treat the disposal process as a self-validating system. You must answer "Yes" to the following three checkpoints before moving the waste to the accumulation area.

  • Checkpoint 1 (Segregation): Is the waste container free of oxidizing agents (e.g., Nitric Acid, Peroxides) and strong bases (e.g., Sodium Hydroxide)? Mixing organic acids with oxidizers can cause fire or explosion.

  • Checkpoint 2 (Matrix Identification): Is the chemical a pure solid or dissolved?

    • If Dissolved: The solvent dictates the waste stream (e.g., Halogenated vs. Non-Halogenated).

  • Checkpoint 3 (Container Integrity): Is the container chemically compatible?

    • Solids: High-density polyethylene (HDPE) or glass.

    • Liquids: Glass or HDPE; avoid metal containers for acidic solutions.

Disposal Workflow Logic

The following diagram outlines the decision logic for disposing of 1-Phthalazineacetic acid. This workflow prevents the common error of misclassifying solvated mixtures.

DisposalWorkflow Start Waste Generation: 1-Phthalazineacetic Acid StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Solution / Mixture StateCheck->LiquidPath Liquid SolidBin Container: Solid Hazardous Waste Label: '1-Phthalazineacetic Acid' SolidPath->SolidBin SolventCheck Identify Solvent Matrix LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (DMSO, Methanol, Water) SolventCheck->NonHalogenated No Halogens HaloBin Container: Halogenated Waste Label: 'Solvent + 1-Phthalazineacetic Acid' Halogenated->HaloBin NonHaloBin Container: Non-Halogenated Waste Label: 'Solvent + 1-Phthalazineacetic Acid' NonHalogenated->NonHaloBin Tagging Attach Hazardous Waste Tag (List all constituents %) SolidBin->Tagging HaloBin->Tagging NonHaloBin->Tagging Pickup Schedule EHS Pickup (Incineration) Tagging->Pickup

Figure 1: Decision tree for segregating 1-Phthalazineacetic acid waste based on physical state and solvent matrix.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired reagents, spill cleanup residues, or contaminated weighing papers.

  • Container Selection: Use a wide-mouth HDPE jar or a clear glass jar with a screw-top lid.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[1][2][3][4]

    • Note: If the material is in a manufacturer's bottle (e.g., Sigma-Aldrich, Merck) and is empty or expired, you may dispose of the entire bottle into the solid waste stream.

  • Labeling:

    • Apply a "Hazardous Waste" label.[5]

    • Chemical Name: Write "1-Phthalazineacetic acid" fully. Do not use formulas or abbreviations (e.g., "1-PAA") as these are often rejected by waste contractors.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment bin designated for "Solid Organic Waste."

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures, mother liquors, or HPLC waste.

  • Characterize the Solvent: The disposal path is governed by the solvent, not the solute.

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Waste Carboy .

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, DMSO, Ethanol, or Acetone -> Non-Halogenated Organic Waste Carboy .

    • Scenario 3 (Aqueous): If dissolved in water/buffer -> Aqueous Waste Carboy .

      • Critical Step: Check pH.[6] If pH < 2, the solution is Corrosive (D002).[6][7][8] Do not mix with Cyanide or Sulfide wastes.[5]

  • Segregation Check: Ensure the waste carboy does not contain strong bases (e.g., Ammonium Hydroxide). An acid-base reaction in a closed carboy can pressurize and rupture the vessel.

  • Labeling:

    • List all constituents and their approximate percentages (e.g., "Methanol 95%, 1-Phthalazineacetic acid 5%").

  • Cap Tightness: Ensure the cap is vented (if available) or loosely tightened if active off-gassing is suspected, though this is rare for this specific compound.

Emergency Procedures: Spill Management

In the event of a spill outside a fume hood:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Neutralization (Liquids): Absorb with an inert material (vermiculite or spill pads). You may use a weak base (Sodium Bicarbonate) to neutralize, but be prepared for mild fizzing (CO2 generation).

  • Cleanup (Solids): Sweep up carefully to avoid dust generation. Do not use a standard vacuum cleaner. Place debris in the Solid Hazardous Waste container.

  • Decontamination: Wash the surface with soap and water.[9]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[10] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: 1-Phthalazineacetic acid (CID 20839). National Library of Medicine. [Link]

Sources

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